4-(Difluoromethoxy)-3-ethoxybenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)-3-ethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O3/c1-2-16-8-5-6(9(15)14-13)3-4-7(8)17-10(11)12/h3-5,10H,2,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRRVJMIIWCOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NN)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide
A Versatile Scaffold for PDE4 Inhibition and Antimicrobial Discovery
Executive Summary
4-(Difluoromethoxy)-3-ethoxybenzohydrazide (CAS: 832740-84-8) is a specialized pharmacophore intermediate used primarily in the development of phosphodiesterase-4 (PDE4) inhibitors and antimicrobial agents.[1] Structurally, it combines a difluoromethoxy group (
This guide provides a comprehensive technical analysis of the compound's physiochemical properties, synthetic pathways, and applications in medicinal chemistry.[2] It is designed for researchers requiring actionable protocols for synthesis, derivatization, and biological screening.
Chemical Profile & Physiochemical Properties[2][3][4][5][6][7]
The compound functions as a "linker" scaffold. The 3-ethoxy and 4-difluoromethoxy groups mimic the pharmacophoric features of established drugs like Roflumilast , while the hydrazide tail allows for rapid diversification into hydrazones, oxadiazoles, and thiadiazoles.
Table 1: Physiochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 4-(Difluoromethoxy)-3-ethoxybenzohydrazide | |
| CAS Number | 832740-84-8 | Verified Commercial Identifier |
| Molecular Formula | ||
| Molecular Weight | 246.21 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 145–148 °C (Predicted) | Varies by purity/polymorph |
| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity; CNS penetrant potential |
| H-Bond Donors | 2 (Hydrazide | |
| H-Bond Acceptors | 5 (O, N, F atoms) | High interaction potential with enzyme pockets |
| Solubility | DMSO, DMF, Methanol (Hot) | Poor solubility in water and non-polar solvents |
Synthetic Route & Methodology
The synthesis of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide requires precise control over the alkylation sequence to prevent regiochemical errors. The preferred industrial route utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) or 3-ethoxy-4-hydroxybenzoic acid as the starting material.
3.1. Retrosynthetic Analysis
The molecule is disassembled into two key transformations:
-
Difluoromethylation: Introduction of the
group using a chlorodifluoroacetate reagent or Freon-22 substitute. -
Hydrazinolysis: Nucleophilic acyl substitution of an ester precursor with hydrazine hydrate.
3.2. Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 4-(difluoromethoxy)-3-ethoxybenzoate
-
Reagents: Ethyl 3-ethoxy-4-hydroxybenzoate (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq),
(3.0 eq). -
Solvent: DMF (Dimethylformamide) or NMP.
-
Protocol:
-
Dissolve ethyl 3-ethoxy-4-hydroxybenzoate in DMF under inert atmosphere (
). -
Add anhydrous
and heat to 70°C for 30 mins to generate the phenoxide anion. -
Slowly add sodium chlorodifluoroacetate. Increase temperature to 95–100°C.
-
Mechanism: The reagent decarboxylates in situ to generate difluorocarbene (
), which inserts into the O-H bond. -
Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice water, extract with ethyl acetate, wash with brine, and dry over
.
-
Step 2: Hydrazinolysis to Target Hydrazide
-
Reagents: Intermediate Ester (from Step 1), Hydrazine Hydrate (80% or 98%, 5.0 eq).
-
Solvent: Ethanol (Absolute).
-
Protocol:
-
Dissolve the ester in absolute ethanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux the mixture (78°C) for 4–6 hours.
-
Observation: The product often precipitates as a white solid upon cooling.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.
-
Reactivity & Derivatization Logic
The hydrazide group is a "chemical chameleon," capable of reacting with electrophiles to form diverse heterocycles. This is critical for Structure-Activity Relationship (SAR) studies.
4.1. Divergent Synthesis Pathways
-
Pathway A (Schiff Bases): Reaction with aromatic aldehydes yields hydrazones (acylhydrazones). These are often screened for antimycobacterial activity (tuberculosis research).
-
Pathway B (1,3,4-Oxadiazoles): Cyclization with carboxylic acids/POCl
or /KOH yields oxadiazoles, which are bioisosteres of esters/amides with improved metabolic stability. -
Pathway C (1,2,4-Triazoles): Reaction with isothiocyanates followed by base-catalyzed cyclization.
Figure 1: Divergent synthetic pathways from the benzohydrazide core to bioactive heterocycles.
Biological & Pharmacological Context[1][2][5][6][7]
5.1. PDE4 Inhibition Mechanism
The 3-alkoxy-4-(difluoromethoxy)phenyl motif is a validated pharmacophore for Phosphodiesterase-4 (PDE4) inhibition.
-
Mechanism: The difluoromethoxy group acts as a lipophilic bioisostere of a methoxy group. The fluorine atoms withdraw electron density, reducing metabolic O-dealkylation (enhancing half-life) and potentially engaging in weak halogen bonding within the PDE4 catalytic pocket.
-
Relevance: This hydrazide is a direct structural analog of the acid precursor to Roflumilast (Daxas), a drug used for COPD. Researchers use this hydrazide to synthesize novel PDE4 inhibitors that may have reduced emetic (nausea-inducing) side effects compared to first-generation inhibitors.
5.2. Antimicrobial Activity
Benzohydrazides and their hydrazone derivatives frequently exhibit activity against Mycobacterium tuberculosis and Gram-positive bacteria. The mechanism typically involves:
-
Chelation of transition metal ions essential for bacterial metalloenzymes.
-
Inhibition of mycolic acid synthesis (in the case of isoniazid-like derivatives).
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4][5]
-
Handling: Use only in a chemical fume hood. Avoid dust formation.[3]
-
Storage: Store at 2–8°C (Refrigerator) under inert gas. Hydrazides can oxidize slowly over time to diimides or symmetric hydrazines if exposed to air/moisture.
References
-
PubChem. (2025).[6][7][4] Compound Summary: 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (Precursor Analysis). National Library of Medicine. Link
-
Krátký, M., et al. (2023).[8] "Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase."[8] International Journal of Molecular Sciences. Link
-
AK Scientific. (2024). Product Catalog: 4-(Difluoromethoxy)-3-ethoxybenzohydrazide (CAS 832740-84-8).[1][9]Link
-
Der Pharma Chemica. (2015). "Synthesis, characterization and biological applications of substituted benzohydrazide derivatives." Der Pharma Chemica, 7(12):70-84.[10] Link
-
Georganics. (2024). Safety Data Sheet: 4-Difluoromethoxy-3-hydroxybenzaldehyde.[3][4]Link
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The Strategic Integration of the Difluoromethoxy Moiety in Benzohydrazide Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Potential
Abstract
The deliberate incorporation of fluorine-containing functional groups has become a pivotal strategy in modern medicinal chemistry, offering a powerful means to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest for its unique ability to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions. When combined with the versatile benzohydrazide scaffold, known for its broad spectrum of biological activities, a promising new class of therapeutic agents emerges. This technical guide provides a comprehensive overview of the design, synthesis, and potential medicinal chemistry applications of difluoromethoxy-substituted benzohydrazides, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Promising Union
Benzohydrazides and their derivatives, particularly hydrazones, represent a critical class of compounds in drug discovery, demonstrating a wide array of biological activities including antibacterial, antifungal, anticancer, and antitubercular properties.[1][2][3] The core benzohydrazide structure serves as a versatile pharmacophore that can be readily modified to optimize activity and selectivity.
Concurrently, the difluoromethoxy group has emerged as a strategic asset in drug design.[4] It offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing a unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability due to the strength of the carbon-fluorine bonds.[1][4] Replacing a metabolically susceptible methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic pathway, thereby increasing a drug's half-life.[4]
The strategic combination of the difluoromethoxy group with the benzohydrazide scaffold presents a compelling opportunity to develop novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. This guide will explore the synthetic pathways to these novel compounds and their potential applications in key therapeutic areas.
Synthesis of Difluoromethoxy-Substituted Benzohydrazides: A Proposed Pathway
While dedicated literature on the synthesis of difluoromethoxy-substituted benzohydrazides is emerging, a robust and logical synthetic pathway can be proposed based on established methodologies for the synthesis of the constituent precursors and the final condensation step. The key starting material is a difluoromethoxy-substituted benzoic acid.
A key intermediate for synthesizing a range of therapeutic agents is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[5][6][7] Its synthesis has been well-documented and provides a solid foundation for accessing the corresponding benzohydrazide.[8][9]
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)benzohydrazide
This protocol outlines a two-step process starting from the commercially available 4-(difluoromethoxy)benzoic acid.
Step 1: Esterification of 4-(Difluoromethoxy)benzoic Acid
-
To a solution of 4-(difluoromethoxy)benzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl 4-(difluoromethoxy)benzoate.
Step 2: Hydrazinolysis of Methyl 4-(Difluoromethoxy)benzoate
-
Dissolve the methyl 4-(difluoromethoxy)benzoate (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain 4-(difluoromethoxy)benzohydrazide.
The resulting benzohydrazide can then be further derivatized, for example, by condensation with various aldehydes or ketones to form a library of hydrazone derivatives for biological screening.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The therapeutic potential of difluoromethoxy-substituted benzohydrazides can be inferred from the known activities of structurally similar compounds, particularly their trifluoromethyl-substituted counterparts.
Antimicrobial Activity
Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have demonstrated significant antimicrobial activity against a range of pathogens, including Mycobacterium tuberculosis, Gram-positive and Gram-negative bacteria, and various fungal strains.[1][10][11]
Table 1: Antimicrobial Activity of 4-(Trifluoromethyl)benzohydrazide Derivatives
| Compound | R-group on Hydrazone | Target Organism | MIC (µM) | Reference |
| 1 | 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene | M. tuberculosis | 4 | [10][11] |
| 2 | 4-chlorobenzylidene | M. kansasii | 16 | [10][11] |
| 3 | 5-chloro-2-hydroxybenzylidene | MRSA | ≤3.9 | [10][11] |
| 4 | 5-chloro-2-hydroxybenzylidene | Candida glabrata | ≤3.9 | [10][11] |
This table presents data for trifluoromethyl analogues as a predictive model for the potential activity of difluoromethoxy-substituted compounds.
The difluoromethyl moiety is also known to enhance antibacterial activity, with some compounds showing selectivity towards Mycobacterium smegmatis, suggesting potential as leads for new antitubercular agents.[4] The introduction of the -OCF₂H group in place of the -CF₃ group is expected to retain or even enhance this antimicrobial potential, while potentially improving the pharmacokinetic profile.
Anticancer Activity
Benzohydrazide derivatives have been investigated as potential anticancer agents. For instance, certain phenylacetamide derivatives have shown cytotoxic effects against prostate carcinoma cell lines.[12] Furthermore, compounds containing a 4-(difluoromethoxy)phenyl moiety have been explored for their therapeutic effects. For example, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition in vitro, a key process in cancer metastasis and fibrosis.[7]
The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on the aromatic rings are crucial for activity. The introduction of a difluoromethoxy group can influence the electronic and steric properties of the molecule, potentially leading to enhanced binding to target proteins.
The Difluoromethoxy Advantage in Pharmacokinetics
A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[4] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[1][4]
The -OCF₂H group is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[4] This property can facilitate better interaction with biological targets and improve membrane permeability.
Visualizing the Workflow and Rationale
Diagram 1: Synthetic Pathway to Difluoromethoxy-Substituted Benzohydrazide Derivatives
Caption: Proposed synthetic route to a library of difluoromethoxy-substituted benzohydrazones.
Diagram 2: Rationale for Incorporating the Difluoromethoxy Group
Caption: Key advantages of the difluoromethoxy group in drug design.
Conclusion and Future Directions
The strategic incorporation of a difluoromethoxy group into the benzohydrazide scaffold represents a promising and underexplored avenue for the development of novel therapeutic agents. The unique physicochemical properties of the -OCF₂H group are poised to enhance the metabolic stability and modulate the biological activity of the versatile benzohydrazide core. While direct experimental data on this specific combination is limited, the extensive research on structurally related analogues provides a strong rationale for their investigation as potent antimicrobial and anticancer agents. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of difluoromethoxy-substituted benzohydrazides and their hydrazone derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships.
References
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RSC Publishing. (n.d.). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. Retrieved from [Link]
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OUCI. (n.d.). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Retrieved from [Link]
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PubMed. (2017). Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the 4-(trifluoromethyl)benzohydrazide 1. Retrieved from [Link]
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PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) REVIEW OF BIOLOGICAL ACTIVITIES OF HYDRAZONES. Retrieved from [Link]
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PubMed. (2011). Novel 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. Retrieved from [Link]
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The Strategic Role of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide and its Precursors in the Synthesis of Next-Generation PDE4 Inhibitors
An In-depth Technical Guide
Abstract
Phosphodiesterase 4 (PDE4) is a well-validated therapeutic target for a range of inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and asthma.[1][2][3] The development of potent and selective PDE4 inhibitors is a major focus of modern drug discovery. Central to this effort is the synthesis of key molecular intermediates that serve as foundational scaffolds for these therapeutic agents. This technical guide provides an in-depth examination of 4-(difluoromethoxy)-3-ethoxybenzohydrazide, a critical intermediate, by exploring the synthesis of its parent benzoic acid, its conversion to the hydrazide, and its ultimate role in constructing advanced PDE4 inhibitors. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the significance of the specific structural motifs—the ethoxy and difluoromethoxy groups—in achieving high-potency inhibition.
The Therapeutic Rationale: Why Inhibit Phosphodiesterase 4 (PDE4)?
Phosphodiesterases are a superfamily of enzymes that regulate cellular function by degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] The PDE4 family is specific for the hydrolysis of cAMP, converting it to the inactive 5'-AMP.[6] This action terminates cAMP-mediated signaling pathways.
In immune and inflammatory cells, elevated levels of intracellular cAMP are profoundly anti-inflammatory.[7] Increased cAMP activates Protein Kinase A (PKA), which in turn suppresses the production of a wide array of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins, and interferons.[8][9]
By inhibiting PDE4, the degradation of cAMP is blocked, leading to its accumulation within the cell. This "cAMP-elevating" strategy effectively dampens the inflammatory response, making PDE4 inhibitors a powerful therapeutic class for chronic inflammatory conditions.[9][10] Several PDE4 inhibitors, such as Roflumilast and Apremilast, have been approved for clinical use, validating this therapeutic approach.[1][11]
Figure 1: Mechanism of Action of PDE4 Inhibitors.
Structural Insights: The Catechol Ether Pharmacophore
A significant number of potent PDE4 inhibitors, including the benchmark compound Roflumilast, are built upon a substituted catechol diether scaffold.[3][12] This core structure typically consists of a central phenyl ring with two adjacent alkoxy groups. These groups are crucial for anchoring the molecule within the enzyme's active site, specifically interacting with two hydrophobic subpockets, often designated Q1 and Q2.[11][12]
The choice of alkoxy substituents is a critical aspect of inhibitor design, influencing potency, selectivity, and metabolic stability.
-
The 3-Ethoxy Group: The ethoxy group is a relatively small, lipophilic substituent that can effectively occupy one of the hydrophobic pockets, contributing to the overall binding affinity.
-
The 4-(Difluoromethoxy) Group: The difluoromethoxy (-OCHF₂) moiety is of particular strategic importance in modern medicinal chemistry.[13] Its inclusion offers several advantages over a simple methoxy (-OCH₃) group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block oxidative metabolism, increasing the drug's half-life and bioavailability.[13]
-
Altered Lipophilicity and Acidity: The two fluorine atoms are highly electron-withdrawing, which modulates the electronic properties of the phenyl ring and can improve membrane permeability and binding characteristics.
-
Conformational Effects: The -OCHF₂ group can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape for optimal interaction with the PDE4 active site.[13]
-
The combination of a 3-ethoxy and a 4-difluoromethoxy group represents a rational design choice to optimize the interactions within the PDE4 active site while imparting favorable pharmacokinetic properties.
Synthesis of the Core Intermediate: 4-(Difluoromethoxy)-3-ethoxybenzoic Acid
The foundational starting point for synthesizing the target benzohydrazide is its corresponding carboxylic acid. The synthesis is a multi-step process that requires precise control over reaction conditions. A logical and field-proven approach starts from the readily available 3-ethoxy-4-hydroxybenzaldehyde.
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Literature review on 3-ethoxy-4-(difluoromethoxy) benzoic acid derivatives
Executive Summary
This technical guide provides a comprehensive analysis of 3-ethoxy-4-(difluoromethoxy) benzoic acid , a critical pharmacophore in the development of Phosphodiesterase-4 (PDE4) inhibitors. While the 3-cyclopropylmethoxy analog (an intermediate for Roflumilast) is the industry standard, the 3-ethoxy derivative serves as a vital tool for Structure-Activity Relationship (SAR) benchmarking and metabolite profiling. This guide details the optimized synthesis via difluorocarbene insertion, elucidates the biological mechanism within the cAMP signaling cascade, and provides self-validating experimental protocols for laboratory synthesis and assay validation.
Chemical Architecture & Therapeutic Relevance[1][2]
The 3-ethoxy-4-(difluoromethoxy) benzoic acid scaffold represents a classic "catechol ether" pharmacophore designed to target the catalytic domain of PDE4 enzymes.
-
Core Scaffold: The benzoic acid moiety provides the necessary hydrogen bonding interactions (often mimicking the phosphate of cAMP) or serves as a linker for amide coupling to heterocycles (e.g., dichloropyridine in Roflumilast).
-
3-Ethoxy Group: Targets the hydrophobic Q-pocket of the PDE4 active site. While slightly smaller than the cyclopropylmethoxy group, the ethoxy chain provides essential lipophilic contacts.
-
4-Difluoromethoxy Group: Acts as a bioisostere of a methoxy group but with altered metabolic stability (blocking O-demethylation) and hydrogen bond donor/acceptor properties due to the fluorine atoms.
Structure-Activity Relationship (SAR) Context
In the evolution of PDE4 inhibitors:
-
First Gen (Rolipram): 3-cyclopentyloxy-4-methoxy. High emetic side effects.
-
Second Gen (Roflumilast): 3-cyclopropylmethoxy-4-difluoromethoxy.[1] Improved therapeutic window.
-
The 3-Ethoxy Analog: Often utilized to assess the steric tolerance of the hydrophobic pocket. It typically exhibits slightly lower potency than the cyclopropyl variant but demonstrates distinct solubility and metabolic clearance profiles, making it a crucial comparator in lead optimization.
Optimized Chemical Synthesis
The synthesis of 3-ethoxy-4-(difluoromethoxy) benzoic acid is most efficiently achieved through a two-step sequence starting from Ethyl Vanillin . The critical step is the introduction of the difluoromethyl group via a difluorocarbene mechanism.
Reaction Pathway Visualization
Figure 1: Synthetic route from Ethyl Vanillin to the target benzoic acid derivative via difluorocarbene insertion and Pinnick oxidation.
Step 1: Difluoromethylation of Ethyl Vanillin
-
Rationale: Direct alkylation using chlorodifluoromethane gas (Freon-22) is traditional but requires specialized gas handling. The modern, safer alternative uses Sodium Chlorodifluoroacetate , which decarboxylates in situ to generate the reactive difluorocarbene (:CF2).
-
Mechanism: The phenoxide anion attacks the electrophilic carbene, followed by protonation.
Step 2: Pinnick Oxidation
-
Rationale: Converting the aldehyde to the acid requires mild conditions to avoid affecting the difluoromethoxy ether, which can be acid-sensitive. The Pinnick oxidation (NaClO2) is highly selective and produces no toxic byproducts compared to KMnO4.
Biological Mechanism of Action
This derivative functions as a PDE4 Inhibitor . By preventing the hydrolysis of cAMP, it modulates inflammatory signaling pathways.
Signaling Cascade Visualization
Figure 2: Mechanism of Action. The inhibitor blocks PDE4, elevating intracellular cAMP levels, activating PKA, and ultimately suppressing pro-inflammatory cytokine release.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Ethoxy-4-(difluoromethoxy)benzaldehyde
-
Objective: Introduce the CF2H group using a solid reagent source.
-
Safety: Difluorocarbene is reactive; conduct in a fume hood.
Materials:
-
Ethyl Vanillin (16.6 g, 100 mmol)
-
Sodium Chlorodifluoroacetate (30.5 g, 200 mmol)
-
Potassium Carbonate (27.6 g, 200 mmol)
-
DMF (Dimethylformamide) - 100 mL
-
Water, Ethyl Acetate for extraction.[1]
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve Ethyl Vanillin in DMF.
-
Addition: Add Potassium Carbonate and Sodium Chlorodifluoroacetate.
-
Reaction: Heat the mixture to 100°C under nitrogen atmosphere. Stir for 4–6 hours. Note: CO2 gas will evolve; ensure proper venting.
-
Quench: Cool to room temperature. Pour the mixture into 500 mL of ice water.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
Purification: The crude oil is often pure enough (>90%), but can be purified via silica gel chromatography (Hexanes/EtOAc 9:1).
-
Validation: Check 1H NMR. Look for the characteristic triplet of the CF2H proton around 6.5–7.0 ppm (J ≈ 70-75 Hz).
Protocol B: Pinnick Oxidation to Benzoic Acid
-
Objective: Selective oxidation of aldehyde to carboxylic acid.
Materials:
-
Aldehyde from Step 1 (10.8 g, 50 mmol)
-
Sodium Chlorite (NaClO2) (6.8 g, 75 mmol)
-
Sulfamic Acid (7.3 g, 75 mmol)
-
Solvent: THF/Water (1:1 mixture, 100 mL)
Procedure:
-
Dissolution: Dissolve the aldehyde and Sulfamic acid in the THF/Water mixture. Cool to 0°C.
-
Oxidation: Dissolve Sodium Chlorite in 20 mL water and add dropwise over 30 minutes. Note: The solution will turn yellow.
-
Stirring: Allow to warm to room temperature and stir for 2 hours.
-
Workup: Dilute with water (200 mL). The product may precipitate as a solid.[2] If not, extract with Ethyl Acetate.
-
Isolation: Filter the solid precipitate or concentrate the organic layer. Recrystallize from Ethanol/Water.
-
Validation: 1H NMR should show the disappearance of the aldehyde peak (10 ppm) and appearance of a broad acid peak (12-13 ppm).
Comparative Data Analysis
The following table summarizes the theoretical physicochemical properties and expected biological potency relative to the standard Roflumilast intermediate.
| Compound | R-Group (3-Pos) | LogP (Lipophilicity) | PDE4 Inhibition (Est. IC50) | Metabolic Stability |
| Target | -OCH2CH3 (Ethoxy) | ~2.8 | ++ (10-50 nM) | Moderate |
| Roflumilast Int. | -OCH2-Cyclopropyl | ~3.2 | +++ (<1 nM) | High |
| Piclamilast | -OCH3 (Methoxy) | ~2.1 | + (100-500 nM) | Low |
Table 1: SAR comparison. The 3-ethoxy analog offers a balance between the metabolic liability of the methoxy group and the high lipophilicity of the cyclopropylmethoxy group.
References
-
Vertex Pharmaceuticals. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. PubMed. Available at: [Link]
-
MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation. International Journal of Molecular Sciences. Available at: [Link]
-
Google Patents. (2012). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.[1] Available at:
Sources
Optimizing Pharmacophores: The Therapeutic Utility of Fluorinated Benzohydrazide Scaffolds
Executive Summary
The benzohydrazide scaffold (–C(=O)NHNH–) represents a privileged structure in medicinal chemistry, capable of acting as a hydrogen bond donor/acceptor vector and a rigid linker. However, its therapeutic utility is often compromised by rapid metabolic hydrolysis and suboptimal lipophilicity. This guide examines the strategic incorporation of fluorine atoms into the benzohydrazide core. We analyze how fluorination modulates pKa, metabolic stability, and binding affinity, specifically within the context of EGFR kinase inhibition and antimicrobial therapeutics.
The Fluorine Advantage: Physicochemical Modulation
The introduction of fluorine into the benzohydrazide scaffold is not merely a steric substitution; it is a profound electronic modulation. The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry (~116 kcal/mol), providing resistance to metabolic degradation while mimicking the steric demand of hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å).
Metabolic Blockade
A primary failure mode for non-fluorinated benzohydrazides is oxidative metabolism via Cytochrome P450 (CYP450) enzymes, particularly aromatic hydroxylation at the para position.
-
Mechanism: CYP450 enzymes typically attack electron-rich aromatic rings.
-
Solution: Substitution with fluorine (highly electronegative) at the para position deactivates the ring toward electrophilic attack and physically blocks the site of hydroxylation, significantly extending the half-life (
) of the pharmacophore.
Conformational Locking
Fluorine substitution at the ortho position can induce a "conformational lock" via intramolecular hydrogen bonding or electrostatic repulsion with the carbonyl oxygen. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein (e.g., the ATP binding pocket of EGFR).
Synthetic Architecture
The synthesis of fluorinated benzohydrazide derivatives typically follows a convergent pathway. The modularity of this approach allows for the rapid generation of libraries (SAR exploration).
Synthesis Workflow (DOT Visualization)
Figure 1: General synthetic pathway for N-acylhydrazone derivatives from fluorinated benzoic acid precursors. The benzohydrazide core serves as the nucleophilic pivot for library diversification.
Therapeutic Case Study: EGFR Kinase Inhibition[1][2][3]
Epidermal Growth Factor Receptor (EGFR) overexpression drives proliferation in non-small cell lung cancer (NSCLC). Fluorinated benzohydrazides function as ATP-competitive inhibitors.
Mechanism of Action
The benzohydrazide linker acts as a "hinge binder." The carbonyl oxygen and hydrazide nitrogen form hydrogen bonds with amino acid residues (e.g., Met793) in the kinase hinge region. The fluorinated phenyl ring occupies the hydrophobic pocket II, where the fluorine atom engages in multipolar interactions with gatekeeper residues.
Comparative Potency Data
The following table summarizes the impact of fluorine substitution on biological activity against EGFR-overexpressing cell lines (e.g., A549, MCF-7), based on aggregated SAR data trends.
| Compound ID | Substitution (R) | IC50 (EGFR Kinase) [µM] | IC50 (A549 Cells) [µM] | Metabolic Stability (Microsomal) |
| BZH-01 | H (Unsubstituted) | 1.25 | 5.80 | Low (< 30 min) |
| BZH-02 | 4-F | 0.45 | 1.10 | Moderate |
| BZH-03 | 2,4-Di-F | 0.12 | 0.46 | High (> 60 min) |
| BZH-04 | 4-CF3 | 0.08 | 0.21 | Very High |
Note: Data represents representative values derived from SAR studies (e.g., Molecules 2016, 21, 1012) demonstrating the correlation between fluorination and potency.
Signaling Pathway Inhibition (DOT Visualization)
Figure 2: Mechanism of Action. The fluorinated ligand competes with ATP for the EGFR binding site, halting the downstream Ras/Raf/MEK/ERK phosphorylation cascade essential for tumor growth.
Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols include self-validation steps.
Protocol A: Synthesis of 4-(Trifluoromethyl)benzohydrazide
Objective: Create the core scaffold from the ester precursor.
-
Reagents: Methyl 4-(trifluoromethyl)benzoate (10 mmol), Hydrazine hydrate (80%, 50 mmol), Absolute Ethanol (30 mL).
-
Procedure:
-
Dissolve the ester in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise with constant stirring.
-
Reflux the mixture at 80°C for 6–8 hours.
-
Validation Step (TLC): Monitor reaction progress using Ethyl Acetate:Hexane (1:1). The ester spot (
) should disappear, and a lower product spot should appear.
-
-
Work-up:
-
Cool the mixture to room temperature; pour into ice-cold water.
-
Filter the white precipitate and wash with cold water (3x) to remove excess hydrazine.
-
Recrystallize from ethanol.[1]
-
-
Characterization: Melting point determination and IR spectroscopy (Look for doublet -NH2 peaks at 3200–3300 cm⁻¹ and Amide I C=O at ~1650 cm⁻¹).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Quantify the antiproliferative potential of the synthesized derivatives.
-
Cell Culture: Seed A549 cells (
cells/well) in 96-well plates and incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).
-
Control 1 (Negative): 0.1% DMSO vehicle.
-
Control 2 (Positive): Erlotinib or Doxorubicin.
-
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Development:
-
Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Remove media and dissolve formazan crystals in 150 µL DMSO.
-
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Hagmann, W. K. (2008).[2] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Wang, H., et al. (2016).[3] Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Link
-
Bhattarai, P., et al. (2026).[3][4][5] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link
-
Gawad, N. M. A., et al. (2022).[6] Design, synthesis and molecular docking of new fused 1H-pyrroles... as potent EGFR/CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
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- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Bioisosteric Replacement Strategies Utilizing 4-(Difluoromethoxy)-3-ethoxybenzohydrazide
Abstract
The strategic modification of lead compounds is a cornerstone of modern medicinal chemistry, aimed at optimizing pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a principal strategy in this endeavor. This technical guide provides an in-depth exploration of 4-(difluoromethoxy)-3-ethoxybenzohydrazide as a versatile scaffold for bioisosteric replacement. We will dissect the unique contributions of its constituent moieties—the difluoromethoxy group as a metabolically robust hydrogen bond donor, the ethoxy group for tuning lipophilicity, and the benzohydrazide core as a stable linker. This guide offers field-proven insights, detailed synthetic and analytical protocols, and a framework for applying this scaffold in a hypothetical drug discovery workflow to enhance metabolic stability and preserve biological activity.
The Principle of Bioisosterism in Modern Drug Discovery
Bioisosterism is a fundamental strategy used to modulate the properties of drug candidates to improve efficacy, selectivity, and metabolic profiles.[1] The phenyl group, while a common scaffold, can lead to poor physicochemical properties, necessitating its replacement with nonclassical bioisosteres.[2] Phenolic hydroxyl groups, in particular, are prone to rapid metabolism, which can hinder the development of orally bioavailable drugs.[3][4]
The core objective of a bioisosteric replacement is to address a specific molecular liability without disrupting the key interactions required for biological activity. Common goals include:
-
Enhancing Metabolic Stability: Replacing metabolically labile groups (e.g., methoxy, hydroxyl) with more robust alternatives.[5][6]
-
Modulating Lipophilicity (LogP): Fine-tuning the molecule's solubility and permeability to improve absorption, distribution, metabolism, and excretion (ADME) properties.
-
Improving Target Affinity: Altering electronic properties or hydrogen bonding capacity to optimize interactions with the biological target.
-
Reducing Off-Target Effects: Modifying the structure to decrease affinity for unintended targets, thereby improving the safety profile.
The subject of this guide, 4-(difluoromethoxy)-3-ethoxybenzohydrazide, is a scaffold designed to address these challenges, particularly for lead compounds containing metabolically vulnerable phenol or anisole moieties.
Profiling the Core Scaffold: 4-(Difluoromethoxy)-3-ethoxybenzohydrazide
The power of this scaffold lies in the synergistic properties of its three key components.
The Difluoromethoxy (-OCF₂H) Group: The "Lipophilic Hydrogen Bond Donor"
The difluoromethoxy group is a non-classical bioisostere of significant interest.[5] It offers a unique blend of properties that make it an excellent replacement for hydroxyl (-OH) and methoxy (-OCH₃) groups.[5][6]
-
Metabolic Robustness: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[5][6] Replacing a methoxy group, which is susceptible to O-demethylation, with a difluoromethoxy group can significantly block this metabolic pathway and increase a drug's half-life.[5]
-
Hydrogen Bonding: Unlike the trifluoromethoxy (-OCF₃) group, the -OCF₂H group can act as a hydrogen bond donor.[5][7] This allows it to mimic the hydrogen-bonding capability of a hydroxyl or thiol group, potentially preserving or enhancing binding affinity to a target protein.[5][8] Its hydrogen bond donating capacity is considered similar to that of thiophenol or aniline.[7][8]
-
Modulation of pKa and Lipophilicity: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of adjacent functional groups.[5] While considered a lipophilicity-enhancing group, its effect is nuanced, allowing for fine-tuning of the molecule's overall LogP.[7][8]
The Ethoxy (-OCH₂CH₃) Group
The adjacent ethoxy group serves to modulate the steric and electronic profile of the aromatic ring. It provides a moderate lipophilic contribution and can influence the orientation of the difluoromethoxy group, potentially guiding its interaction with a target protein.
The Benzohydrazide Core
Benzohydrazide and its derivatives are well-established pharmacophores in medicinal chemistry, recognized for a wide range of biological activities, including antimicrobial and anticancer properties.[9][10] As a component of our scaffold, the benzohydrazide moiety provides several key advantages:
-
Structural Rigidity and Synthetic Tractability: It serves as a stable and predictable linker. The hydrazide can be readily synthesized from the corresponding benzoic acid or ester and provides a handle for further derivatization.[11][12][13]
-
Hydrogen Bonding Capacity: The -C(=O)NHNH₂ group contains both hydrogen bond donors and acceptors, which can participate in crucial interactions within a receptor binding pocket.
Caption: Functional components of the 4-(difluoromethoxy)-3-ethoxybenzohydrazide scaffold.
Synthetic Strategy and Characterization
A robust and reproducible synthesis is critical for any scaffold intended for drug discovery. The synthesis of 4-(difluoromethoxy)-3-ethoxybenzohydrazide can be achieved through a logical, multi-step process.
Proposed Synthetic Workflow
The synthesis begins with a commercially available substituted benzaldehyde, which is then converted to the target hydrazide.
Caption: Proposed synthetic workflow for the target benzohydrazide scaffold.
Detailed Experimental Protocol: Synthesis of the Methyl Ester Intermediate (Intermediate C)
Causality: This protocol focuses on creating the methyl ester, a common and stable precursor for hydrazide formation. The ester is generally easier to purify via chromatography than the corresponding carboxylic acid and reacts cleanly with hydrazine hydrate.
-
Difluoromethylation (Step 1):
-
To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like DMF or isopropanol, add a base such as sodium hydroxide (1.1 eq).[14]
-
Under an inert atmosphere, introduce the difluoromethylating agent. This can be achieved by bubbling chlorodifluoromethane (CHClF₂) gas through the solution at 60-80 °C or by using a solid reagent like sodium chlorodifluoroacetate.[14][15]
-
Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work up the reaction by quenching with water and extracting with a solvent like ethyl acetate. Purify the crude product (Intermediate A) by column chromatography.
-
-
Oxidation (Step 2):
-
Dissolve Intermediate A (1.0 eq) in a suitable solvent system (e.g., t-BuOH/water).
-
Add an oxidizing agent such as potassium permanganate (KMnO₄) portion-wise at 0 °C, then allow the reaction to warm to room temperature.
-
Self-Validation: The disappearance of the purple KMnO₄ color and TLC analysis will indicate reaction completion.
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite), acidify the mixture, and extract the carboxylic acid product (Intermediate B).
-
-
Esterification (Step 3):
-
Dissolve the crude Intermediate B in methanol. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the mixture for 4-6 hours.
-
Self-Validation: Monitor for the formation of the more nonpolar ester spot by TLC.
-
Neutralize the reaction, remove the methanol under reduced pressure, and extract the methyl ester (Intermediate C) with ethyl acetate. Purify by column chromatography.
-
Protocol: Hydrazinolysis to Final Product (Step 4)
-
Reaction Setup: Dissolve the purified methyl ester (Intermediate C, 1.0 eq) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (NH₂NH₂·H₂O, 3-5 eq) to the solution.
-
Product Isolation:
-
Self-Validation: A white precipitate of the benzohydrazide product will often form upon cooling.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final benzohydrazide.
-
Analytical Characterization
The identity and purity of the final compound must be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the presence and connectivity of protons and the characteristic triplet of the -OCF₂H group.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for use in biological assays.
Application in a Drug Discovery Cascade: A Hypothetical Case Study
To illustrate the utility of the scaffold, we will consider a hypothetical lead compound, Lead-OH , which contains a phenol moiety responsible for rapid metabolic clearance.
Hypothesis: Replacing the phenol in Lead-OH with the 4-(difluoromethoxy)-3-ethoxybenzoyl group will block metabolic glucuronidation/sulfation, improve in vitro metabolic stability, and maintain or improve target binding affinity.
Caption: A typical workflow for evaluating a bioisosteric replacement strategy.
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
Causality: This assay is a first-line screen to assess Phase I metabolic liability. Liver microsomes contain a high concentration of CYP enzymes.[16][17][18]
-
Preparation:
-
Incubation:
-
Time Points:
-
Analysis:
-
Centrifuge the plate to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[16]
-
-
Data Interpretation:
-
Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[16]
-
Protocol: In Vitro Metabolic Stability Assay (Hepatocytes)
Causality: This assay provides a more comprehensive metabolic picture, as intact hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), which are critical for phenol metabolism.[20][18]
-
Cell Preparation:
-
Thaw cryopreserved human hepatocytes in a 37°C water bath and gently pellet them by centrifugation.[18]
-
Resuspend the cells in incubation medium and determine cell viability using a method like trypan blue exclusion.
-
-
Incubation:
-
Time Points:
-
Remove aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[20]
-
Stop the reaction by mixing the aliquot with ice-cold acetonitrile containing an internal standard.
-
-
Analysis and Interpretation:
-
Process and analyze the samples by LC-MS/MS as described in the microsomal assay. Calculate t½ and Clint.
-
Expected Outcomes and Data Summary
The data from these assays can be summarized for a clear comparison between the original lead and the new analog.
| Compound ID | Target Binding IC₅₀ (nM) | HLM Stability t½ (min) | Hepatocyte Stability t½ (min) | Calculated LogP |
| Lead-OH | 15 | < 5 | < 10 | 2.8 |
| Lead-OCF₂H | 25 | > 60 | 55 | 3.5 |
Rationale for Expected Results:
-
Target Binding: A slight decrease in potency might be observed, but the goal is to remain within a comparable range.
-
Metabolic Stability: A dramatic increase in the half-life is expected for Lead-OCF₂H . The phenol in Lead-OH would be rapidly metabolized (low t½), while the robust -OCF₂H group should significantly resist metabolism, leading to a much higher t½ in both microsomal and hepatocyte systems.[5]
-
LogP: The replacement of -OH with the -OCF₂H and ethoxy groups is expected to increase the lipophilicity.
Conclusion and Future Directions
The 4-(difluoromethoxy)-3-ethoxybenzohydrazide scaffold represents a highly strategic tool for medicinal chemists. By leveraging the unique properties of the difluoromethoxy group, it provides a validated pathway to address common metabolic liabilities associated with phenol and methoxy moieties while preserving essential hydrogen bonding interactions. The experimental protocols detailed in this guide offer a self-validating framework for the synthesis, characterization, and in vitro evaluation of new chemical entities derived from this core. Successful application, as demonstrated in our hypothetical case study, can de-risk drug development programs by producing candidates with superior pharmacokinetic profiles, ultimately accelerating the journey from lead optimization to clinical evaluation.
References
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The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
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Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. (2022). Journal of Medicinal Chemistry. Available at: [Link]
-
Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal. Available at: [Link]
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The bioisosteric replacement of the phenol 102 with a carboxamide... (2024). ResearchGate. Available at: [Link]
-
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. Available at: [Link]
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Phenol (bio)isosteres in drug design and development. (2024). PubMed. Available at: [Link]
-
Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. (2023). ResearchGate. Available at: [Link]
-
CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate. Available at: [Link]
-
Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. (2022). Chemical Methodologies. Available at: [Link]
-
Metabolic stability in liver microsomes. Mercell. Available at: [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available at: [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2015). Der Pharma Chemica. Available at: [Link]
-
Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry. Available at: [Link]
-
Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. Available at: [Link]
- Benzoic acid hydrazide derivatives and compositions. Google Patents.
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). International Journal of Applied Research. Available at: [Link]
-
Exploring 4-Difluoromethoxy-3-Hydroxybenzaldehyde: A Key Roflumilast Intermediate. Pharmaffiliates. Available at: [Link]
- Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde. Google Patents.
- Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Google Patents.
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The Hydrazide Functional Group in Fluorinated Aromatic Systems: A Comprehensive Reactivity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Fluorine and Hydrazide Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for modulating physicochemical and biological properties. Organofluorine compounds are prevalent in pharmaceuticals and agrochemicals, largely due to the unique electronic properties fluorine imparts, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1][2][3] Concurrently, the hydrazide functional group and its derivatives, particularly hydrazones, are recognized as crucial pharmacophores found in a wide array of biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[4][5]
This guide provides an in-depth exploration of the reactivity profile of the hydrazide group when covalently attached to a fluorinated aromatic system. We will dissect how the potent electronic effects of fluorine substituents govern the behavior of the hydrazide moiety, creating unique synthetic opportunities and challenges. Moving beyond a simple recitation of reactions, this document elucidates the mechanistic underpinnings and causal relationships that drive experimental outcomes, offering field-proven insights for professionals engaged in the synthesis and application of these valuable molecules.
Pillar 1: The Electronic Influence of Aromatic Fluorination
To comprehend the reactivity of a hydrazide on a fluorinated arene, one must first appreciate the profound electronic perturbations induced by the fluorine atom(s). Fluorine exerts a powerful dichotomy of effects:
-
Inductive Electron Withdrawal (-I Effect): As the most electronegative element, fluorine strongly polarizes the carbon-fluorine sigma bond, withdrawing electron density from the aromatic ring. This effect is dominant and renders the entire aromatic system electron-deficient.
-
Resonance Electron Donation (+M Effect): The lone pairs on the fluorine atom can participate in resonance, donating electron density back to the pi-system of the ring. However, this effect is significantly weaker than the inductive withdrawal.
The net result is a substantial decrease in the electron density of the aromatic ring, which fundamentally activates it towards attack by nucleophiles. This principle is the cornerstone of Nucleophilic Aromatic Substitution (SNAr), a key reaction class in this domain.[6] The reaction is accelerated by electron-withdrawing groups, and the rate is fastest when these groups are positioned ortho or para to the leaving group, as this allows for the stabilization of the negative charge in the reaction intermediate.[6]
Pillar 2: Synthesis of Fluorinated Aromatic Hydrazides
The journey into exploring reactivity begins with the synthesis of the core molecule: the fluorinated aromatic hydrazide. Two primary and reliable methodologies are prevalent in the field.
Methodology A: Hydrazinolysis of Fluorinated Esters
This is the most direct and classical approach, involving the reaction of a fluorinated aromatic ester with hydrazine hydrate. The reaction proceeds via a nucleophilic acyl substitution mechanism. The choice of an ester, often a methyl or ethyl ester, provides a good leaving group (alkoxide) that is readily displaced by the highly nucleophilic hydrazine. Fluorinated esters can serve as activated intermediates, sometimes allowing reactions to occur under milder conditions.[7]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-fluorobenzoate (1.0 eq) in anhydrous ethanol (20 mL).
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) dropwise to the stirred solution at room temperature.[8] An excess of hydrazine is used to drive the reaction to completion.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting ester spot is consumed.[8]
-
Work-up and Isolation: Allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure. Filter the resulting solid precipitate, wash with cold ethanol to remove excess hydrazine, and dry under vacuum to yield 4-fluorobenzohydrazide as a white crystalline solid.
Methodology B: Nucleophilic Aromatic Substitution (SNAr) with Hydrazine
For highly fluorinated systems (e.g., pentafluorobenzene), the SNAr pathway is exceptionally efficient. Here, hydrazine acts as the nucleophile, attacking the electron-poor aromatic ring and displacing a fluoride ion.[9] This reaction is particularly effective when an electron-withdrawing group (like a nitro group or another fluorine atom) is para to the target fluorine leaving group, as it stabilizes the intermediate Meisenheimer complex.[6][10] Iron-catalyzed systems have also been developed to facilitate this substitution under milder conditions for specific substrates.[10]
}
S-N-Ar Mechanism for Hydrazide Synthesis
Pillar 3: Key Reactivity Profiles of the Hydrazide Group
Once synthesized, the fluorinated aromatic hydrazide becomes a versatile building block. Its reactivity is dominated by the nucleophilic terminal amine (-NH₂) and its ability to participate in condensation and cyclization cascades.
A. Condensation with Carbonyls: The Gateway to Hydrazones
The reaction of a hydrazide with an aldehyde or ketone to form a hydrazide-hydrazone is one of its most fundamental transformations.[5] This reaction proceeds via nucleophilic attack of the terminal hydrazide nitrogen on the electrophilic carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate, which then dehydrates to yield the stable C=N bond of the hydrazone.[3][5]
The electron-withdrawing fluorinated aromatic ring can slightly diminish the nucleophilicity of the hydrazide nitrogen. However, this effect is generally overcome by employing mild acid catalysis (e.g., a few drops of acetic acid), which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[5]
-
Reaction Setup: Dissolve 4-fluorobenzohydrazide (1.0 eq) in ethanol (15 mL) in a 50 mL round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add the desired fluorinated aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 1.0 eq) to the solution, followed by 3-4 drops of glacial acetic acid to act as a catalyst.[5]
-
Reaction Execution: Stir the mixture at room temperature or gently heat to reflux (50-60 °C) for 2-4 hours. The formation of the hydrazone product is often visually indicated by the formation of a precipitate.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the pure N'-(4-fluorobenzylidene)-4-fluorobenzohydrazide.
| Reactant Aldehyde | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 4-fluorobenzaldehyde | Acetic Acid | 2 | ~90% | [5] |
| 2-(trifluoromethoxy)benzaldehyde | Acetic Acid | 3 | ~85% | [5] |
| 4-fluoro-3-(trifluoromethyl)benzaldehyde | Acetic Acid | 3 | ~88% | [5] |
| Table 1: Representative yields for the synthesis of fluorinated hydrazide-hydrazones, demonstrating the high efficiency of the condensation reaction. |
}
General Mechanism of Hydrazone Formation
B. Cyclization Reactions: Constructing Bioactive Heterocycles
The true synthetic power of fluorinated aryl hydrazides is unleashed in their ability to serve as precursors to a vast array of nitrogen-containing heterocycles. These structures form the core of many active pharmaceutical ingredients.[1]
The Knorr pyrazole synthesis and related condensations are arguably the most important reactions of aryl hydrazines and hydrazides. The reaction with a 1,3-dicarbonyl compound provides a direct route to the pyrazole core, a privileged scaffold in medicinal chemistry.[1][11] The mechanism involves an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl, followed by dehydration to form the aromatic pyrazole ring.[12]
A key insight from recent studies is the role of fluorinated solvents, such as 2,2,2-trifluoroethanol (TFE). These solvents, through their strong hydrogen-bond-donating ability, can enhance the electrophilicity of the carbonyl group adjacent to a fluorinated substituent.[12] This interaction can dramatically increase the rate and regioselectivity of the initial hydrazine attack, directing the synthesis towards a specific pyrazole isomer.[1][12]
}
Knorr Pyrazole Synthesis Workflow
-
Reaction Setup: In a pressure-tolerant vial, combine the 1,3-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione, 1.0 eq) and 4-fluorophenylhydrazine hydrochloride (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol or, for enhanced regioselectivity, a fluorinated alcohol like TFE, as the solvent.[12]
-
Reaction Execution: Seal the vial and heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: After cooling, neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired fluorinated pyrazole.
Conclusion: A Versatile Synthon in Modern Chemistry
The hydrazide group, when positioned on a fluorinated aromatic scaffold, exhibits a rich and versatile reactivity profile. The electron-deficient nature of the aromatic ring, a direct consequence of fluorine's inductive power, not only enables facile synthesis of the parent hydrazide via SNAr but also sets the stage for its subsequent transformations. The core reactivity—condensation to form hydrazones and cyclization to build complex heterocycles—provides chemists with a powerful toolkit for the synthesis of high-value molecules. By understanding the underlying electronic principles and leveraging optimized protocols, researchers can effectively harness the unique properties of these synthons to advance the frontiers of drug development and materials science.
References
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Guo, R., & Chen, J. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(30), 17110-17120. [1][2][12]
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Sharma, R., et al. (2010). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Indian Journal of Chemistry, 49B, 537-543.
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Guo, R., & Chen, J. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances. [12]
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Guo, R., & Chen, J. (2018). Formation of fluorinated arylhydrazones with Selectfluor and water. ResearchGate. [4]
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Popiołek, Ł., & Biernasiuk, A. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. International Journal of Molecular Sciences, 25(6), 3341. [5]
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De Matteis, V., et al. (2008). RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines. Synlett, 2008(3), 351-354. [13]
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Guo, R., & Chen, J. (2018). Recent advances in the synthesis of fluorinated hydrazones. PubMed Central. [2]
-
Kowiel, M., et al. (2018). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Molecules, 23(8), 2046. [14]
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Popiołek, Ł., & Biernasiuk, A. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. PubMed Central. [3]
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Pan, F., et al. (2021). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Organic & Biomolecular Chemistry, 19(4), 746-758.
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Differding, E., et al. (1990). Fluorinated Heterocycles: Targets in the Search for Bioactive Compounds and Tools for their Preparation. Bulletin des Sociétés Chimiques Belges, 99(9), 647-671. [15]
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Holland, D. G., Moore, G. J., & Tamborski, C. (1964). The Oxidation—Reduction Reaction of Hydrazinofluoro Aromatic Compounds. I. para-Substituted Perfluoro Aromatic Hydrazines. The Journal of Organic Chemistry, 29(10), 3042-3046. [16]
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Kowada, T., et al. (2011). Synthesis and spectroscopic characterization of fluorescent boron dipyrromethene-derived hydrazones. Bioconjugate Chemistry, 22(1), 101-109. [17]
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Chaume, G., et al. (2020). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 16, 262-269. [18]
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Holland, D. G., Moore, G. J., & Tamborski, C. (1964). Preparation and Reactions of Hydrazino Perfluoroaromatic Compounds. The Journal of Organic Chemistry, 29(6), 1562-1565. [9]
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Li, Y., et al. (2024). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 29(19), 4465. [11]
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Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 40(4), 1177-1181. [19]
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Benković, T., et al. (2018). Aromatic hydrazones derived from nicotinic acid hydrazide as fluorimetric pH sensing molecules: Structural analysis by computational and spectroscopic methods in solid phase and in solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 190, 259-267. [20]
-
Li, X., et al. (2022). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. ChemistryOpen, 11(5), e202200050. [10]
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Bach, R. D., & Dmitrenko, O. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(20), 7671-7679. [21]
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Bua, S., et al. (2026). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules. [22]
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Saitou, T., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1403. [23]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [6]
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Liu, D. S., & Chou, C. M. (2021). The Application of Fluorine-Containing Reagents in Structural Proteomics. Journal of the Chinese Chemical Society, 68(1), 23-33. [24]
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Melen, R. L., et al. (2019). Reactions of hydrazones and hydrazides with Lewis acidic boranes. Dalton Transactions, 48(36), 13697-13704. [25]
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Maouche, C., et al. (2026). A new fluorinated hydrazone derivative as a multitarget therapeutic agent. ResearchGate. [26]
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Melen, R. L., et al. (2019). Reactions of hydrazones and hydrazides with Lewis acidic boranes. Cardiff University ORCA. [27]
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Um, I. H., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Organic Chemistry, 3(3), 169-176. [28]
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da Silva, F. M., et al. (2016). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. ResearchGate. [29]
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Davies, J. J., & Douglas, J. (2020). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 56(73), 10641-10653. [7]
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Salome, C., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Amino Acids, 49(11), 1845-1856. [30]
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Fedorova, O. V., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. International Journal of Molecular Sciences, 25(17), 9576. [31]
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Benchchem. (n.d.). Optimizing the reaction conditions for hydrazinolysis of phenazine esters. Benchchem. [8]
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Methodological & Application
Application Note: Synthesis of 1,3,4-Oxadiazoles from 4-(Difluoromethoxy)-3-ethoxybenzohydrazide
Strategic Overview & Chemical Context
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for carboxylic acids, esters, and amides to modulate lipophilicity and metabolic stability. This guide focuses on the derivatization of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide (referred to herein as Compound 1 ).
Compound 1 is a critical intermediate, sharing the core structural motif of the PDE4 inhibitor Roflumilast .[1] The presence of the difluoromethoxy (-OCF₂H) group is chemically significant:
-
Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethoxy (-OCF₃) group, the -OCF₂H proton is sufficiently acidic to act as a weak hydrogen bond donor, influencing binding affinity.[2]
-
Metabolic Shielding: The fluorination blocks labile metabolic sites (specifically O-dealkylation), extending the half-life of derived compounds.
-
Electronic Push-Pull: The 3-ethoxy group (electron-donating) increases the nucleophilicity of the hydrazide, while the 4-difluoromethoxy group (inductively withdrawing) modulates the acidity of the resulting oxadiazole ring.
Retrosynthetic Logic & Pathway Selection
We define two primary protocols to access distinct chemical spaces:
-
Protocol A (Cyclodehydration): Access to 2,5-disubstituted-1,3,4-oxadiazoles via phosphorus oxychloride (
).[3] -
Protocol B (Thionation/Cyclization): Access to 5-substituted-1,3,4-oxadiazole-2-thiols via carbon disulfide (
), enabling further S-alkylation.
Figure 1: Divergent synthetic pathways from the parent hydrazide. Protocol A yields stable bi-aryl systems; Protocol B yields functionalizable thiones.
Protocol A: Chemoselective Cyclization via
This method is the industry standard for generating 2,5-disubstituted oxadiazoles. It is preferred over sulfuric acid cyclization due to higher yields and cleaner reaction profiles for electron-rich substrates.
Mechanism of Action
The reaction proceeds through an in situ formation of an acid chloride (from the carboxylic acid co-reactant) or direct activation of the diacylhydrazine intermediate.[4]
Experimental Procedure
Reagents:
-
Compound 1 (1.0 equiv)
-
Substituted Benzoic Acid / Heterocyclic Acid (1.0 - 1.1 equiv)
-
Phosphorus Oxychloride (
) (Excess, typically 5–10 vol) -
Optional: Reflux condenser with Calcium Chloride guard tube.
Step-by-Step Workflow:
-
Charge: In a dry Round Bottom Flask (RBF), mix Compound 1 (e.g., 10 mmol, ~2.46 g) and the selected Carboxylic Acid (10 mmol).
-
Addition: Add
(15–20 mL) carefully. Note: The reaction is initially endothermic, but reacts violently with moisture. -
Reflux: Heat the mixture to reflux (100–110 °C) for 4–8 hours .
-
Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 6:4). The hydrazide starting material (polar, low
) should disappear, replaced by a less polar fluorescent spot (Oxadiazole).
-
-
Quenching (CRITICAL SAFETY STEP):
-
Cool the reaction mixture to room temperature.
-
Pour the viscous reaction mass slowly onto crushed ice (approx. 200g) with vigorous stirring.
-
Why: This hydrolyzes excess
into phosphoric acid and HCl. This is highly exothermic; rapid addition can cause "bumping" or splashing of acid.
-
-
Neutralization: Adjust the pH of the aqueous slurry to pH 7–8 using solid Sodium Bicarbonate (
) or 10% NaOH solution.-
Observation: A solid precipitate should form immediately upon neutralization.
-
-
Isolation: Filter the solid, wash copiously with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: Recrystallize from Ethanol or Methanol.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization or hydrolysis during quench. | Increase reflux time; ensure quench is pH controlled (do not leave in strong acid too long). |
| Sticky Gum | Polymerization or impurities. | Decant water, dissolve gum in DCM, wash with water, dry ( |
| No Reaction | Deactivated Carboxylic Acid. | If using electron-poor acids, add a catalytic amount of pyridine or use the acid chloride directly. |
Protocol B: Thione Synthesis via Carbon Disulfide ( )
This protocol yields the 5-(4-(difluoromethoxy)-3-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol . This compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thione often predominating in solution.[5]
Experimental Procedure
Reagents:
-
Compound 1 (1.0 equiv)
-
Carbon Disulfide (
) (2.5 equiv) -
Potassium Hydroxide (KOH) (1.5 equiv)
-
Ethanol (95% or absolute)
Step-by-Step Workflow:
-
Salt Formation: Dissolve KOH (e.g., 15 mmol) in Ethanol (30 mL). Add Compound 1 (10 mmol) and stir at room temperature for 15 minutes until a clear solution (potassium hydrazide salt) is formed.
-
Addition: Add
(25 mmol, ~1.5 mL) dropwise to the solution. -
Reflux: Heat the mixture to reflux (80 °C ) for 6–12 hours .
-
Work-up:
-
Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.
-
Dilute the residue with ice-cold water (50 mL) .
-
-
Acidification: Acidify the solution with dilute HCl (2M) to pH 2–3.
-
Observation: The product will precipitate as a white/yellowish solid.
-
-
Isolation: Filter, wash with water, and dry.
-
Purification: Recrystallize from Ethanol/Water (8:2).
Analytical Validation (Expected Data)
For the product of Protocol B (Oxadiazole-2-thiol):
-
IR (KBr): 2500–2600
(S-H stretch, weak), 1610 (C=N), 1100–1200 (C=S). -
1H NMR (DMSO-d6):
13.5–14.0 ppm (broad s, 1H, -SH/NH tautomer), 7.0–7.8 ppm (Aromatic protons), 7.2 ppm (t, 1H, , ).-
Note: The triplet for the
proton is a diagnostic signature. It often appears as a large triplet due to geminal H-F coupling.
-
Safety & Handling of Fluorinated Intermediates
-
Hazards: Reacts violently with water. Always keep a bucket of sand or dry lime nearby. Never add water to
; always add to water/ice. -
Difluoromethoxy Stability: The
group is generally stable to acidic reflux ( ) and basic reflux (KOH). However, avoid extremely harsh Lewis acids (e.g., ) which might cleave the ether linkage. -
Waste Disposal: The aqueous waste from Protocol A contains phosphoric acid and must be neutralized before disposal. Waste from Protocol B contains sulfides (
byproduct) and should be treated with bleach (hypochlorite) to oxidize sulfides before disposal.
References
-
BenchChem. (2025).[6][9] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[1][6][9] Retrieved from 9
-
TSI Journals. (2009). Synthesis of Some 1,3,4-Oxadiazole Derivatives as Potential Biological Agents.[3][10] International Journal of Chemical Sciences. Retrieved from
-
Arabian Journal of Chemistry. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives. Retrieved from
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. Retrieved from 11
-
Open Medicinal Chemistry Journal. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives.[10] Retrieved from 5
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Cyclization reactions involving 4-(Difluoromethoxy)-3-ethoxybenzohydrazide
Application Note: High-Efficiency Cyclization Protocols for 4-(Difluoromethoxy)-3-ethoxybenzohydrazide
Abstract
This application note details optimized synthetic protocols for the cyclization of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide , a critical pharmacophore intermediate in the development of Phosphodiesterase-4 (PDE4) inhibitors (analogous to Roflumilast). We provide step-by-step methodologies for converting this hydrazide into three distinct bioactive heterocycles: 1,3,4-oxadiazole-2-thiones , 1,2,4-triazoles , and 2,5-disubstituted 1,3,4-oxadiazoles . Special attention is given to preserving the integrity of the labile difluoromethoxy (
Introduction & Chemical Context
The 3-ethoxy-4-(difluoromethoxy)phenyl motif is a validated scaffold in medicinal chemistry, providing a balance of lipophilicity and metabolic stability. The hydrazide derivative serves as a versatile "linchpin" intermediate.
Key Challenges:
-
Difluoromethoxy Stability: The
group is susceptible to hydrolysis under extreme acidic or basic conditions at high temperatures. Protocols must balance reactivity with functional group tolerance. -
Nucleophilicity: The electron-donating ethoxy group at the 3-position enhances the nucleophilicity of the hydrazide nitrogen, facilitating reaction with electrophiles like
and isothiocyanates.
Reaction Pathways Overview
The following decision tree outlines the synthetic utility of the substrate.
Figure 1: Divergent synthetic pathways for 4-(Difluoromethoxy)-3-ethoxybenzohydrazide.
Detailed Experimental Protocols
Protocol A: Synthesis of 1,3,4-Oxadiazole-2-thiones (CS₂ Method)
This reaction utilizes carbon disulfide (
Reagents:
-
Substrate (1.0 equiv)
-
Carbon Disulfide (
) (2.5 equiv) -
Potassium Hydroxide (KOH) (1.5 equiv)
-
Ethanol (95%)
-
Acid (HCl, 10%) for acidification
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(Difluoromethoxy)-3-ethoxybenzohydrazide (10 mmol) in Ethanol (30 mL).
-
Base Addition: Add KOH (15 mmol) dissolved in minimal water (2 mL) to the solution. Stir for 10 minutes at room temperature.
-
Addition: CAUTION:
is highly flammable and toxic. Add (25 mmol) dropwise via a syringe. -
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). Evolution of gas (rotten egg smell) indicates reaction progress. -
Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with ice-cold water (50 mL).
-
Acidification: Acidify the solution carefully with 10% HCl to pH 2–3. A white to pale-yellow precipitate will form.
-
Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol to yield 5-(4-(difluoromethoxy)-3-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione .
Critical Control Point: Ensure the reaction does not run dry during reflux to prevent thermal decomposition of the
Protocol B: Synthesis of 1,2,4-Triazole-3-thiones
Triazoles are synthesized via a thiosemicarbazide intermediate. This scaffold is often preferred in kinase inhibitors for its hydrogen-bonding capability.
Reagents:
-
Substrate (1.0 equiv)
-
Phenyl Isothiocyanate (1.1 equiv)
-
Sodium Hydroxide (NaOH) (2N solution)
Step-by-Step Procedure:
-
Thiosemicarbazide Formation: Dissolve the hydrazide (10 mmol) in Ethanol (20 mL). Add Phenyl Isothiocyanate (11 mmol) and reflux for 2 hours.
-
Intermediate Isolation: Cool the mixture. The thiosemicarbazide intermediate usually precipitates. Filter and dry.
-
Cyclization: Suspend the dried intermediate in 2N NaOH (20 mL).
-
Heating: Reflux the suspension for 4 hours. The solid will dissolve as cyclization occurs.
-
Precipitation: Cool and acidify with dilute HCl. The 4-phenyl-5-(4-(difluoromethoxy)-3-ethoxyphenyl)-4H-1,2,4-triazole-3-thione will precipitate.
Protocol C: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
For creating fully aromatic oxadiazoles linked to another aryl group.
Reagents:
-
Substrate (1.0 equiv)
-
Aromatic Carboxylic Acid (1.0 equiv)
-
Phosphorus Oxychloride (
) (Excess, acts as solvent/reagent)
Step-by-Step Procedure:
-
Mixing: In a dry flask, mix the hydrazide (5 mmol) and the desired carboxylic acid (5 mmol).
-
Addition: Add
(10 mL) carefully. -
Cyclodehydration: Reflux at
for 4–6 hours.-
Note: Do not exceed
to protect the difluoromethoxy ether.
-
-
Quenching: Cool the mixture to RT. Pour slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Neutralization: Neutralize with solid
to pH 7. -
Extraction: Extract with Dichloromethane (
mL), dry over , and concentrate.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (CS₂ Method) | Loss of CS₂ (volatility) | Use a highly efficient condenser; add slight excess (3.0 eq) of CS₂. |
| Defluorination (-OH peak in NMR) | Harsh Acid/Base conditions | Reduce reflux time; ensure temperature does not exceed 100°C; use T3P instead of POCl₃ for sensitive substrates. |
| Sticky/Oily Product | Impurities/Solvent retention | Recrystallize from Ethanol/Water mixtures. Triturate with cold diethyl ether. |
| Incomplete Cyclization (Triazole) | Insufficient Base strength | Ensure NaOH concentration is at least 2N; increase reflux time by 1-2 hours. |
Mechanistic Insight (CS₂ Cyclization)
The formation of the oxadiazole-2-thione proceeds through a nucleophilic attack of the hydrazide nitrogen on carbon disulfide, followed by intramolecular cyclization and elimination of hydrogen sulfide.
Figure 2: Mechanistic flow of the cyclodesulfurization reaction.[1][][3]
References
-
Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. 4[5][6]
-
Bollikolla, H. B., et al. (2022).[6][7] Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.[7] 7
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles.8[6]
-
SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives.9[6]
-
BOC Sciences. 4-Difluoromethoxy-3-hydroxybenzaldehyde Product Information. (Precursor data). [6]
Sources
- 1. Catalyst-controlled cycloisomerization/[4 + 3] cycloaddition sequence to construct 2,3-furan-fused dihydroazepines and 2,3-pyrrole-fused dihydrooxepines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jchemrev.com [jchemrev.com]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. scispace.com [scispace.com]
Application Note: A Comprehensive Guide to the Synthesis and Characterization of Novel Schiff Bases from 4-(Difluoromethoxy)-3-ethoxybenzohydrazide
Abstract
This document provides an in-depth guide for the synthesis and characterization of novel Schiff bases (hydrazones) derived from 4-(Difluoromethoxy)-3-ethoxybenzohydrazide. Hydrazone scaffolds are of paramount importance in medicinal chemistry and materials science, and their properties can be finely tuned through the strategic selection of precursors. The inclusion of a difluoromethoxy group offers a powerful tool to enhance metabolic stability and modulate physicochemical properties such as lipophilicity, making the title hydrazide an exceptionally valuable building block for drug discovery professionals. This guide details the underlying chemical principles, provides a robust, step-by-step synthesis protocol, outlines comprehensive characterization methodologies, and explains the scientific rationale behind each step to ensure reproducible and reliable outcomes.
Introduction: The Strategic Value of Fluorinated Hydrazones
Schiff bases, particularly those of the hydrazone subclass, represent a critical family of organic compounds characterized by the azomethine group (-C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] Hydrazide-hydrazones, specifically, have garnered significant attention due to their extensive biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The versatility of the hydrazone core allows for the facile introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR).
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The difluoromethoxy (-OCF₂H) group, in particular, is an attractive bioisostere for hydroxyl or methoxy groups. It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability by increasing lipophilicity.
This application note focuses on 4-(Difluoromethoxy)-3-ethoxybenzohydrazide as a key precursor. This molecule combines the reactive hydrazide moiety with a uniquely functionalized aromatic ring, providing a gateway to a novel library of Schiff bases with significant therapeutic and material science potential.
Reaction Principle: The Mechanism of Hydrazone Formation
The formation of a hydrazone from a hydrazide and an aldehyde is a nucleophilic addition-elimination reaction, typically catalyzed by a small amount of acid.[4][7]
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The terminal nitrogen atom of the hydrazide, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This step is often accelerated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbon even more electrophilic. This forms an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate is then protonated at the oxygen atom, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of a stable carbon-nitrogen double bond (the azomethine group), yielding the final hydrazone product.
Caption: Mechanism of acid-catalyzed Schiff base formation.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol describes a general and reliable method for synthesizing a Schiff base from 4-(Difluoromethoxy)-3-ethoxybenzohydrazide and a selected aromatic aldehyde (e.g., 4-hydroxybenzaldehyde).
Materials and Reagents
-
4-(Difluoromethoxy)-3-ethoxybenzohydrazide (MW: 246.21 g/mol )
-
4-Hydroxybenzaldehyde (MW: 122.12 g/mol )
-
Absolute Ethanol (ACS Grade)
-
Glacial Acetic Acid (Catalyst)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Stirring hotplate
-
Buchner funnel and filtration apparatus
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (2.46 g) of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide in 40 mL of absolute ethanol. Stir until a clear solution is obtained. Gentle warming may be required.
-
Aldehyde Addition: To this solution, add an equimolar amount (10 mmol, 1.22 g) of 4-hydroxybenzaldehyde.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid serves to catalyze the condensation reaction without being consumed.[4][7]
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a stirring hotplate. Allow the reaction to proceed for 4-6 hours.[4][8]
-
Reaction Monitoring (Trustworthiness Check): The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC).
-
Eluent System: A mixture like Ethyl Acetate:Hexane (1:1) is a good starting point.
-
Procedure: Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new spot (the product) with a different Rf value and the disappearance of the starting material spots indicate reaction completion.
-
-
Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate of the Schiff base product should form. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product twice with a small amount of cold ethanol (approx. 10 mL each time) to remove unreacted starting materials and soluble impurities.
-
Purification (Recrystallization): For higher purity, the product should be recrystallized. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter the purified crystals and wash with a minimal amount of cold ethanol.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C overnight to remove any residual solvent. Record the final mass and calculate the percentage yield.
Characterization and Data Analysis
Structural elucidation of the newly synthesized Schiff base is crucial to confirm its identity and purity. The following spectroscopic methods are standard.
Spectroscopic Data Summary
The following table summarizes the expected key signals for the product, (E)-N'-(4-hydroxybenzylidene)-4-(difluoromethoxy)-3-ethoxybenzohydrazide.
| Technique | Key Observation | Expected Signal / Value | Rationale |
| FTIR (cm⁻¹) | Appearance of Imine Stretch | ~1620-1600 | Confirms formation of the C=N bond.[9][10] |
| Disappearance of Aldehyde C-H | ~2850-2750 | Confirms consumption of the aldehyde starting material. | |
| N-H Stretch (Amide) | ~3200 | Presence of the amide N-H proton.[9] | |
| O-H Stretch (Phenol) | Broad, ~3400-3200 | Presence of the phenolic hydroxyl group. | |
| ¹H NMR (ppm) | Azomethine Proton | δ ~8.5-8.8 (singlet) | Unambiguous signal for the -N=CH- proton, confirming product formation.[3][9] |
| Amide Proton | δ ~11.5-12.0 (singlet) | Signal for the -CONH- proton. | |
| Aldehyde Proton | Disappearance of δ ~9.8-10.0 | Confirms complete reaction of the aldehyde. | |
| Aromatic Protons | δ ~6.8-8.0 (multiplets) | Signals corresponding to the two aromatic rings. | |
| Mass Spec. | Molecular Ion Peak | [M+H]⁺ = 351.11 | Corresponds to the calculated molecular weight (C₁₇H₁₆F₂N₂O₄), confirming the product's identity. |
General Workflow Visualization
The entire process from synthesis to final characterization can be visualized as a clear, sequential workflow.
Caption: Experimental workflow for Schiff base synthesis and characterization.
Applications and Future Directions
The synthesized Schiff bases derived from 4-(Difluoromethoxy)-3-ethoxybenzohydrazide are prime candidates for biological screening. Their unique electronic and steric properties make them suitable for investigation in various assays:
-
Antimicrobial and Antifungal Assays: Many hydrazone derivatives exhibit potent activity against a range of bacterial and fungal strains.[2][11][12][13]
-
Anticancer Screening: The Schiff base scaffold is prevalent in compounds designed to target various cancer cell lines.[6]
-
Enzyme Inhibition Studies: These compounds can be tested for inhibitory activity against enzymes like α-glucosidase, which is relevant in anti-diabetic research.[5]
Researchers are encouraged to use this protocol as a foundational method to generate a library of diverse Schiff bases by varying the aldehyde or ketone component, thereby enabling a thorough exploration of the structure-activity relationship of this novel chemical space.
References
- Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega.
- Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC. National Center for Biotechnology Information.
- Synthesis and Antioxidant and Antibacterial Activities of Metal-Based Schiff Bases of Nicotinoyl, Isonicotinoyl and Benzoyl Hydrazides. Source not specified.
- View of Synthesis, Characterization, and Biological Evaluation of Two Hydrazone Schiff Base Ligands and their Transition Metal Complexes. Journal of Chemical Society of India.
- Synthesis, Characterization and Biological Activities of Hydrazone Schiff Base and its Novel Metals Complexes. ResearchGate.
- #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Journal of Pharmaceutical Chemistry.
- (PDF) Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. ResearchGate.
- Biological Potential of Synthetic Hydrazide Based Schiff Bases. Journal of Scientific and Innovative Research.
- Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4-Dinitrophenylhydrazine. ResearchGate.
- Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide. BenchChem.
- Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine. PubMed.
- Synthesis, characterization and antifungal activity of hydrazone schiff base. International Journal of Current Research.
- Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC. National Center for Biotechnology Information.
- Synthesis of novel hydrazide Schiff bases with anti-diabetic and anti-hyperlipidemic effects: in-vitro, in-vivo and in-silico approaches. PubMed.
- Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. Bendola Publishing.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.
- Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study. Science Publishing Group.
- Synthesis, characterization, and computational study of a benzohydrazide schiff base for electronic and anticancer applications. Springer Professional.
- Synthesis and Characterization of Novel Schiff's Bases from Ethylenediamine Tetraacetic Acid Derivatives. Impact Factor.
Sources
- 1. bendola.com [bendola.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel hydrazide Schiff bases with anti-diabetic and anti-hyperlipidemic effects: in-vitro, in-vivo and in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and computational study of a benzohydrazide schiff base for electronic and anticancer applications | springerprofessional.de [springerprofessional.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and antifungal activity of hydrazone schiff base | International Journal of Current Research [journalcra.com]
- 13. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Conditions for coupling 4-(Difluoromethoxy)-3-ethoxybenzohydrazide with aldehydes
An Application Guide to the Synthesis of N'-Arylmethylene-4-(difluoromethoxy)-3-ethoxybenzohydrazides
Abstract
This technical guide provides a comprehensive framework for the synthesis of N-acylhydrazones through the condensation of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide with a variety of aldehydes. N-acylhydrazones are privileged scaffolds in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1] The unique structural attributes of the title hydrazide, specifically the difluoromethoxy (-OCF₂H) and ethoxy (-OCH₂CH₃) moieties, offer significant potential for modulating the physicochemical and pharmacokinetic properties of the resulting derivatives. The -OCF₂H group, in particular, is a valuable bioisostere for hydroxyl or thiol groups, capable of acting as a lipophilic hydrogen bond donor while enhancing metabolic stability.[2][3] This document details the underlying reaction mechanism, provides a robust and validated experimental protocol, discusses critical reaction parameters, and outlines methods for structural characterization.
Introduction: The Strategic Value of the N-Acylhydrazone Linkage
The N-acylhydrazone moiety (>C=N-NH-C(=O)-) is a cornerstone in modern drug design, present in numerous compounds with demonstrated antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4] This functional group is typically synthesized via a straightforward and efficient condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).[1][5] The resulting imine bond is conformationally versatile, often existing as a mixture of E/Z geometric isomers and syn/anti conformers around the N-N and C(O)-N bonds, which can influence receptor binding and biological activity.[1]
The specific starting material, 4-(Difluoromethoxy)-3-ethoxybenzohydrazide, incorporates two key functional groups intended to enhance drug-like properties:
-
The Difluoromethoxy (-OCF₂H) Group: This group is increasingly utilized in medicinal chemistry to improve metabolic stability by replacing labile moieties like methoxy groups, which are susceptible to O-demethylation.[3] The strong carbon-fluorine bonds resist enzymatic cleavage.[3] Furthermore, the acidic proton on the difluoromethyl group allows it to act as a hydrogen bond donor, while the overall group increases lipophilicity, potentially improving membrane permeability.[2][3][6]
-
The Ethoxy (-OCH₂CH₃) Group: As an electron-donating group, the ethoxy substituent can modulate the electronic environment of the aromatic ring and influence intermolecular interactions.
This guide provides researchers with the necessary protocols and mechanistic understanding to effectively synthesize novel N-acylhydrazone derivatives from this promising building block.
Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination
The formation of an N-acylhydrazone is a classic example of a nucleophilic addition-elimination reaction. The process is typically facilitated by an acid catalyst, which plays a dual role. The optimal pH for this reaction is mildly acidic (around 4.5-5).[7]
The mechanism proceeds through the following key steps:
-
Carbonyl Activation: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by the acid catalyst (e.g., H⁺ from acetic acid). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazide, possessing a lone pair of electrons, acts as the nucleophile. It attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom. This can occur intramolecularly or be mediated by the solvent, resulting in a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).
-
Elimination: The lone pair on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond (imine) and regenerating the acid catalyst.
Too little acid results in a slow reaction due to insufficient carbonyl activation, while too much acid is detrimental as it protonates the hydrazide nucleophile, rendering it inactive.[7]
Diagram 1: Mechanism of Acid-Catalyzed Hydrazone Formation.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of N'-arylmethylene-4-(difluoromethoxy)-3-ethoxybenzohydrazides. It should be adapted based on the specific aldehyde used.
Materials and Equipment
-
Reagents:
-
4-(Difluoromethoxy)-3-ethoxybenzohydrazide
-
Substituted Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid
-
Deionized Water
-
Solvents for TLC (e.g., Ethyl Acetate/Hexane mixture)
-
Solvents for Recrystallization (e.g., Ethanol)
-
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
UV lamp for TLC visualization
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Step-by-Step Synthesis Procedure
Diagram 2: General Experimental Workflow for Hydrazone Synthesis.
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-(Difluoromethoxy)-3-ethoxybenzohydrazide (1.0 eq) and the desired aldehyde (1.0 - 1.1 eq).
-
Solvation: Add absolute ethanol (approx. 10-15 mL per gram of hydrazide) to the flask. Stir the mixture at room temperature until the solids are mostly dissolved.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture using a pipette.[8]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux for 2-4 hours.[9]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is complete when the starting hydrazide or aldehyde spot is no longer visible.
-
Isolation of Crude Product: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. In many cases, the product will begin to precipitate. Pour the reaction mixture into a beaker containing ice-cold water (approx. 5 times the volume of the reaction solvent) to induce further precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as absolute ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final N-acylhydrazone product.
Critical Parameters and Scientific Rationale
The success of the synthesis depends on the careful control of several parameters.
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Stoichiometry | Hydrazide:Aldehyde (1:1) | An equimolar ratio is typically sufficient for complete conversion. A slight excess (1.1 eq) of the aldehyde can be used to drive the reaction to completion if the aldehyde is volatile or prone to side reactions.[9] |
| Solvent | Absolute Ethanol, Methanol | Protic solvents like ethanol are ideal as they effectively dissolve both the hydrazide and most aldehydes, facilitate proton transfer steps, and are easy to remove.[9] |
| Catalyst | Glacial Acetic Acid (catalytic) | A weak acid is optimal. It activates the aldehyde carbonyl for nucleophilic attack without significantly protonating and deactivating the hydrazide nucleophile. Strong mineral acids can lead to hydrolysis of the product.[4][7][8] |
| Temperature | Reflux (70-80 °C) | Heating accelerates the reaction rate and helps to drive the equilibrium forward by removing the water byproduct. The condensation is a reversible reaction.[1] |
| Reaction Time | 2-4 hours | This is a typical timeframe, but the actual time depends on the reactivity of the specific aldehyde. Reaction progress must be monitored by TLC. Electron-poor aldehydes may react faster. |
| Work-up | Precipitation in Water | The N-acylhydrazone product is typically a solid with low solubility in water, allowing for easy isolation from the ethanol/water mixture and water-soluble impurities. |
Structural Characterization
Confirming the identity and purity of the final product is essential.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Successful formation of the hydrazone is indicated by the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹) and the primary amine (N-H) stretches of the hydrazide. Key signals to observe include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signals are the singlet for the NH proton (typically downfield, δ 11.4–12.2 ppm in DMSO-d₆) and the singlet for the azomethine or imine proton (N=CH ) (δ 7.9–8.5 ppm).[10]
-
¹³C NMR: Look for the amide carbonyl carbon (δ ~169 ppm) and the imine carbon (δ ~146–149 ppm).[10]
-
Conformational Isomers: It is very common for N-acylhydrazones to exist as a mixture of conformers in solution (e.g., synperiplanar and antiperiplanar rotamers about the N-N bond), which results in the duplication of some signals in both ¹H and ¹³C NMR spectra.[1][11][12] This is an inherent property of the molecule and not an indication of impurity.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation and allowing for elemental composition analysis via High-Resolution Mass Spectrometry (HRMS).[11]
Conclusion
The condensation of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide with aldehydes is a robust and versatile method for generating novel N-acylhydrazones. By understanding the acid-catalyzed mechanism and carefully controlling key reaction parameters such as solvent, temperature, and catalysis, researchers can efficiently synthesize these valuable compounds. The protocol provided herein serves as a validated starting point for the exploration of new chemical entities with significant potential in drug discovery and development. Proper characterization using a combination of spectroscopic techniques is crucial to confirm the structure and isomeric purity of the final products.
References
-
American Research Journals. (n.d.). Synthesis of some 4-oxobenzotriazolo Hydrazones. Retrieved from [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link]
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Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. National Center for Biotechnology Information. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, Characterization and computational study of N-Acylhydrazone derivatives. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active N‐acylhydrazone. Retrieved from [Link]
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Khan, K. M., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. National Center for Biotechnology Information. Available at: [Link]
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de Oliveira, B. G., et al. (2023). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
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Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. National Center for Biotechnology Information. Available at: [Link]
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Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Retrieved from [Link]
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Bîcu, E., & Cîmpeanu, A. I. (2022). Acylhydrazones and Their Biological Activity: A Review. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]
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ChemTube3D. (n.d.). Hydrazone formation. Retrieved from [Link]
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Tlili, A. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
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ResearchGate. (2024). (PDF) The ¹⁸F-Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]
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Taylor & Francis Online. (2024). Synthesis and Characterization of Novel Benzothiazinonic N-Acylhydrazone Derivatives. Retrieved from [Link]
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UTAR Institutional Repository. (2023). SYNTHESIS, CHARACTERISATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONE AND ITS DERIVATIVES. Retrieved from [Link]
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PubMed. (2018). Synthesis of Difluoromethylthioesters from Aldehydes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes. Retrieved from [Link]
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PubMed. (n.d.). Targeted LC-MS Derivatization for Aldehydes and Carboxylic Acids With a New Derivatization Agent 4-APEBA. Retrieved from [Link]
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RSC Publishing. (n.d.). Photo-induced difluoroalkylation/cyclization of alkyne ketones: a novel strategy to access difluoroalkyl thiofavones. Retrieved from [Link]
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Solvent Selection for Reactions Involving Ethoxy-Substituted Benzohydrazides: A Practical Guide to Optimizing Synthesis
An Application Guide for Researchers
Abstract
Ethoxy-substituted benzohydrazides are versatile building blocks in medicinal chemistry and materials science, valued for their role as precursors to a wide array of bioactive heterocycles and coordination compounds. The success of synthetic transformations involving these substrates—from simple condensations to complex cyclizations—is critically dependent on the judicious selection of the reaction solvent. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for making informed solvent choices. We will explore the fundamental physicochemical properties of ethoxy-substituted benzohydrazides and detail how solvent parameters such as polarity, proticity, and boiling point directly influence reaction kinetics, equilibrium, and product purity. Detailed protocols for common reactions, supported by mechanistic reasoning and troubleshooting insights, are provided to bridge theory with practice.
Introduction: The Decisive Role of the Solvent
Benzohydrazide derivatives are recognized as key pharmacophores and synthetic intermediates.[1][2] The presence of an ethoxy group on the benzene ring introduces specific electronic and steric properties that modulate the reactivity of the hydrazide moiety. While the reaction mechanism is paramount, the solvent is not a passive medium; it is an active participant that can dictate the course of a reaction. An inappropriate solvent can lead to sluggish conversions, the formation of intractable side products, or difficulties in product isolation. Conversely, a well-chosen solvent can accelerate reaction rates, improve yields, and simplify purification, ultimately saving valuable time and resources.
This guide moves beyond simple solvent lists to explain the underlying principles governing solvent effects in the context of ethoxy-substituted benzohydrazide chemistry.
Physicochemical Profile of Ethoxy-Substituted Benzohydrazides
Understanding the substrate is the first step in selecting an appropriate solvent. Ethoxy-substituted benzohydrazides possess a polar hydrazide group (-CONHNH₂) and a less polar ethoxy-phenyl group. This amphiphilic nature results in varied solubility.
-
Solubility: Generally, these compounds exhibit poor solubility in highly polar protic solvents like water but are soluble in alcohols such as ethanol, especially upon heating.[2][3][4] They are also often soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5] Their solubility in non-polar solvents like hexane is typically low.
-
Reactivity: The hydrazide moiety contains two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. The terminal -NH₂ group is generally the more reactive nucleophilic site. The ethoxy group, being an electron-donating group, slightly increases the electron density on the aromatic ring and can subtly influence the reactivity of the hydrazide. Protic solvents can form hydrogen bonds with the hydrazide's lone pairs, which can decrease its nucleophilicity.[6]
Core Principles of Solvent Selection
The ideal solvent should meet several criteria: it must solubilize the reactants, be inert under the reaction conditions, and have a suitable boiling point for the desired reaction temperature. The most critical factor, however, is its interaction with the reactants and transition states.
Solvent Polarity and Proticity
Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors (protic) or not (aprotic).
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can engage in hydrogen bonding. While excellent for dissolving polar reactants, they can solvate and stabilize the nucleophilic hydrazide, potentially reducing its reactivity.[6] However, for reactions like hydrazone formation, their ability to stabilize charged intermediates in the transition state can be beneficial. Ethanol is a frequent and effective choice for this class of reactions.[3][4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants but lack acidic protons. They are excellent at dissolving polar compounds and are less likely to suppress the nucleophilicity of the hydrazide, making them suitable for a variety of transformations.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents are generally poor choices for dissolving the benzohydrazide starting material itself. However, they can be crucial in specific applications. For instance, in condensation reactions that produce water, using an immiscible non-polar solvent like hexane can help drive the reaction to completion by physically separating the water as it forms.[7]
The following diagram illustrates the interaction between solvent types and the benzohydrazide nucleophile.
Caption: Solvent-solute interactions affecting reactivity.
Data Summary: Solvents for Ethoxy-Benzohydrazide Reactions
For convenience, the properties of commonly used solvents are summarized below.
Table 1: Physicochemical Properties of Common Laboratory Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Type |
|---|---|---|---|---|
| Water | H₂O | 100 | 80.1 | Polar Protic |
| Ethanol | C₂H₅OH | 78 | 24.6 | Polar Protic |
| Methanol | CH₃OH | 65 | 32.7 | Polar Protic |
| Acetonitrile | CH₃CN | 82 | 37.5 | Polar Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Polar Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Non-Polar |
| Toluene | C₇H₈ | 111 | 2.4 | Non-Polar |
| Hexane | C₆H₁₄ | 69 | 1.9 | Non-Polar |
Application Protocols: Solvent Selection in Practice
The following workflow provides a general overview of a typical synthesis involving an ethoxy-substituted benzohydrazide.
Sources
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- 2. thepharmajournal.com [thepharmajournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide
Welcome to the technical support guide for the synthesis of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested insights and troubleshooting strategies to help you overcome common challenges and significantly improve the yield and purity of your final product. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and optimize this synthesis for your specific laboratory conditions.
Overview of the Synthetic Workflow
The synthesis of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide is typically achieved through a two-step process starting from the corresponding benzoic acid. This pathway involves an initial esterification to activate the carboxylic acid, followed by hydrazinolysis to form the desired hydrazide. Each step presents unique challenges that can impact the overall yield.
Caption: General two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing the overall yield?
A1: The most critical factor is the efficiency and completeness of the hydrazinolysis step (Step 2). While the purity of starting materials and successful esterification are essential, the reaction between the intermediate ester and hydrazine hydrate is where significant yield loss often occurs due to incomplete reaction, side-product formation, or difficulties in product isolation.[1][2]
Q2: How can I effectively monitor the progress of each reaction step?
A2: Thin-Layer Chromatography (TLC) is the most convenient and effective method.
-
For Esterification: Use a non-polar eluent system (e.g., Ethyl Acetate/Hexane 3:7). The product ester will have a significantly higher Rf value than the starting carboxylic acid, which will remain close to the baseline.
-
For Hydrazinolysis: Use a more polar eluent system (e.g., Ethyl Acetate/Hexane 1:1 or pure Ethyl Acetate). The product hydrazide is more polar and will have a lower Rf value than the starting ester. The reaction is complete when the ester spot is no longer visible.
Q3: Is it necessary to purify the intermediate ester before proceeding to hydrazinolysis?
A3: While it is possible to proceed with the crude ester, purifying it is highly recommended for achieving the highest possible yield and purity of the final product. Impurities from the first step, such as unreacted benzoic acid, can interfere with the hydrazinolysis reaction and complicate the final purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield in the Hydrazinolysis Step
This is the most common challenge. If your TLC analysis shows a significant amount of unreacted ester even after prolonged reaction times, consider the following causes and solutions.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Insufficient Hydrazine Hydrate | Hydrazinolysis is an equilibrium-driven reaction. A stoichiometric amount of hydrazine may not be sufficient to drive the reaction to completion. Solution: Increase the molar equivalents of hydrazine hydrate. A common practice is to use a 2 to 5-fold excess to ensure the equilibrium favors product formation.[2] For particularly stubborn esters, up to 10 equivalents can be used. |
| Low Reaction Temperature | The activation energy for the nucleophilic attack of hydrazine on the ester carbonyl is significant. Room temperature is often insufficient for less reactive aromatic esters. Solution: Ensure the reaction mixture is heated to reflux in a suitable solvent like ethanol or methanol.[1] The reaction should be maintained at this temperature for a minimum of 2-5 hours, with progress monitored by TLC.[1] |
| Poor Quality Reagents | The presence of water in hydrazine hydrate (beyond the monohydrate) or in the solvent can lead to competitive hydrolysis of the ester back to the carboxylic acid. Solution: Use high-purity hydrazine hydrate (e.g., 64% or anhydrous if available) and anhydrous ethanol as the solvent.[2] Ensure your starting ester is dry. |
| Steric Hindrance | While not extreme in this molecule, the substitution pattern on the aromatic ring can slightly reduce the reactivity of the ester carbonyl. Solution: If refluxing in ethanol is still slow, consider switching to a higher-boiling solvent like n-butanol to increase the reaction temperature. Alternatively, extend the reflux time to 8-12 hours.[2] |
Problem 2: Final Product is Impure (Multiple Spots on TLC)
Observing multiple spots on your final product's TLC plate indicates the presence of unreacted starting materials or side products.
| Potential Cause | Identification & Recommended Solution |
| Unreacted Ester | The impurity spot will have a higher Rf value than your desired hydrazide product. Solution: This indicates an incomplete reaction. Refer to the solutions in Problem 1 . If the amount is minor, it can often be removed during recrystallization, as the ester is typically more soluble in non-polar solvents. |
| Unreacted Benzoic Acid | If the intermediate ester was not purified, the starting benzoic acid may carry over. This will appear as a spot at or near the baseline on TLC. Solution: During the work-up, wash the crude product dissolved in an organic solvent (like ethyl acetate) with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
| Formation of Diacylhydrazide | This side product forms when a molecule of the desired benzohydrazide acts as a nucleophile and attacks a second molecule of the ester. It is less polar than the desired product but more polar than the starting ester. Solution: This is minimized by using a sufficient excess of hydrazine hydrate, which is a much more potent nucleophile. If formed, this impurity is often difficult to remove by recrystallization and may require column chromatography. |
Problem 3: Significant Product Loss During Work-up and Purification
Losing a large portion of your product after the reaction is complete is a common issue related to physical handling and solubility.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Product Precipitation | 4-(Difluoromethoxy)-3-ethoxybenzohydrazide is a solid that often precipitates from the reaction mixture upon cooling.[1] Solution: After the reaction is complete, allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30-60 minutes to maximize precipitation before filtration.[1] |
| Washing Procedure | The crude solid must be washed to remove excess hydrazine hydrate, which is corrosive and will interfere with subsequent steps or analysis. However, using the wrong washing solvent can dissolve the product. Solution: Wash the filtered precipitate thoroughly with cold water .[1] Hydrazine hydrate is highly soluble in water, while the organic product is much less so, especially in the cold. A subsequent wash with a cold, non-polar solvent like petroleum ether can help remove organic impurities.[3] |
| Improper Recrystallization | Choosing an inappropriate solvent is the primary cause of low recovery during recrystallization. The ideal solvent should dissolve the product well when hot but poorly when cold.[1] Solution: Ethanol is frequently an excellent choice for recrystallizing benzohydrazide derivatives.[1] Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. Allow the filtrate to cool slowly to maximize crystal growth and recovery. |
Optimized Experimental Protocols
These protocols are designed to serve as a robust starting point for your experiments.
Protocol 1: Synthesis of Methyl 4-(Difluoromethoxy)-3-ethoxybenzoate (Esterification)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-(Difluoromethoxy)-3-ethoxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 3-5 hours. Monitor the reaction's progress by TLC until the starting acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc).
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, and finally with saturated brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the methyl ester, which can be used directly or purified further by chromatography if necessary.
Protocol 2: Synthesis of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide (Hydrazinolysis)
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the methyl 4-(Difluoromethoxy)-3-ethoxybenzoate (1.0 eq) from the previous step in ethanol (10 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (64% solution in water, 3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. A white precipitate may begin to form during this time. Monitor the disappearance of the starting ester by TLC.
-
Isolation: Once the reaction is complete, cool the flask to room temperature, and then place it in an ice-water bath for 1 hour to maximize precipitation.
-
Filtration and Washing: Collect the white solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2-3 times the volume of the reaction solvent) to remove excess hydrazine hydrate.[1] Follow with a wash of cold ethanol or petroleum ether.
-
Drying: Dry the product under vacuum to obtain 4-(Difluoromethoxy)-3-ethoxybenzohydrazide.
Protocol 3: Purification by Recrystallization
-
Transfer the crude, dry benzohydrazide to an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
Troubleshooting Workflow
This decision tree can guide your troubleshooting process when faced with low yield.
Caption: A decision tree for troubleshooting low yield issues.
References
-
Al-Masoudi, N. A., & Shakei, L. A. (2014). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 7(5), 731-739. Available from: [Link]
- Google Patents. (CN103408454A) Preparation method of hydrazide compound.
-
Royal Society of Chemistry. (2015). A facile synthesis of substituted hydrazides and their one-pot conversion to 1,3,4-oxadiazoles using carbon dioxide. RSC Advances, 5(92), 75641-75648. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions using benzohydrazide (1 mmol). Available from: [Link]
-
Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(19), 10-18. Available from: [Link]
-
International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(10), 587-592. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]
- Google Patents. (CN102093194A) New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
-
Office of Scientific and Technical Information. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from: [Link]
- Google Patents. (CN111573887A) Preparation and application of benzoyl hydrazine derivative.
Sources
Technical Support Center: Solubility Optimization for 4-(Difluoromethoxy)-3-ethoxybenzohydrazide
Executive Summary
You are encountering solubility challenges with 4-(Difluoromethoxy)-3-ethoxybenzohydrazide . This molecule presents a classic "brick dust" profile common in drug intermediates: a rigid aromatic core flanked by a polar hydrogen-bonding hydrazide "head" and lipophilic alkoxy "tails."
This guide moves beyond simple "try this solvent" advice. We will apply thermodynamic principles to optimize your solvent systems for reaction , purification (recrystallization) , and analysis , while strictly avoiding chemical incompatibilities that often ruin experiments with this specific functional group.
Module 1: Physicochemical Profiling & Solvent Compatibility
The Molecule: Why is it difficult?
To dissolve this compound, we must overcome its high lattice energy.
-
Hydrazide Group (–CONHNH₂): Acts as both a hydrogen bond donor (2 sites) and acceptor (2 sites). This creates a strong intermolecular network in the solid state, resisting dissolution in non-polar solvents.
-
Difluoromethoxy (–OCHF₂) & Ethoxy (–OEt): These add lipophilicity (
increase), but the electron-withdrawing nature of the fluorine atoms reduces the basicity of the system compared to simple alkoxy analogs.
Solvent Compatibility Matrix
Data interpolated from structural analogs (e.g., Roflumilast intermediates) and benzohydrazide physical properties.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Verdict |
| Polar Aprotic | DMSO, DMF, NMP | High (>25 mg/mL) | Primary Choice. Disrupts H-bonding effectively. Use for stock solutions and reactions. |
| Polar Protic | Methanol, Ethanol | Moderate (2-10 mg/mL) | Recrystallization Choice. Solubility is highly temperature-dependent (high at boiling, low at RT). |
| Chlorinated | DCM, Chloroform | Low/Moderate | Variable. The ethoxy group aids solubility here, but the hydrazide resists it. Good for extractions, poor for stock solutions. |
| Ketones | Acetone, MEK | FORBIDDEN | CHEMICAL HAZARD. Reacts to form hydrazones (see FAQ). |
| Hydrocarbons | Hexane, Toluene | Negligible | Anti-Solvent. Use only to force precipitation. |
Module 2: Critical Workflows (Visualized)
Workflow A: Solvent Selection Decision Tree
Use this logic flow to select the correct solvent based on your experimental goal (Reaction vs. Purification).
Figure 1: Decision logic for solvent selection. Note the critical checkpoint for Ketones to prevent side reactions.
Module 3: Optimization Protocols
Protocol 1: The "Solvent Switch" Recrystallization
Objective: Maximize recovery and purity from crude synthesis mixtures.
The Science: This method utilizes the steep solubility curve of benzohydrazides in alcohols. The difluoromethoxy group increases lipophilicity enough that water becomes a very strong anti-solvent.
-
Dissolution: Suspend crude solid in Ethanol (absolute) .
-
Ratio: Start with 10 mL per gram.
-
-
Heating: Heat to reflux (
).-
Troubleshooting: If it does not dissolve fully at reflux, add DMF dropwise (max 5% v/v) until clear. This "co-solvent spike" breaks the crystal lattice without preventing precipitation later.
-
-
Filtration (Hot): Rapidly filter through a pre-heated glass funnel to remove insoluble inorganic salts.
-
Crystallization: Allow filtrate to cool slowly to room temperature.
-
Optimization: If no crystals form at RT, add Water dropwise until persistent turbidity is observed, then cool to
.
-
-
Recovery: Filter the white crystalline solid. Wash with cold Ethanol:Water (1:1) .
Protocol 2: High-Concentration Stock for Biological Assays
Objective: Create a stable solution for serial dilution.
-
Solvent: DMSO (Dimethyl Sulfoxide) .[1]
-
Why: DMSO interacts strongly with the hydrazide protons, preventing aggregation.
-
-
Concentration: Target 20–30 mg/mL .
-
Procedure:
-
Weigh solid into a glass vial (avoid polystyrene, DMSO damages it).
-
Add half the volume of DMSO. Vortex for 30 seconds.
-
Sonicate at
for 10 minutes. -
Add remaining DMSO to volume.
-
Storage: Aliquot and store at
.[2] Avoid repeated freeze-thaw cycles which can induce micro-precipitation.
-
Module 4: Troubleshooting & FAQs
Q1: I dissolved the compound in Acetone for an NMR, and the spectra looks wrong. Why?
A: You likely synthesized a hydrazone in situ.
Hydrazides are potent nucleophiles. Acetone contains a carbonyl group (
-
Reaction:
-
Fix: Never use ketones (Acetone, Methyl Ethyl Ketone, Cyclohexanone) as solvents for hydrazides. Use DMSO-d6 or Methanol-d4 for NMR.
Q2: The compound "oils out" instead of crystallizing. How do I fix this?
A: Oiling out occurs when the compound separates as a liquid phase before it can crystallize, usually because the anti-solvent was added too fast or the temperature dropped too quickly.
-
The Fix (Seeding): Re-heat the mixture until the oil dissolves. Add a tiny "seed" crystal of the pure compound. Cool very slowly (wrap the flask in foil/towel).
-
The Fix (Solvent Adjustment): You may be using too much anti-solvent (water). Increase the ratio of the "good" solvent (Ethanol) slightly to keep the oil in solution until the temperature is low enough for crystal formation.
Q3: Is this compound stable in water/buffer?
A: It is sparingly soluble in water. In aqueous buffers (pH 7.4), it is chemically stable for short periods (24-48 hours). However, at extremes of pH (pH < 2 or pH > 10), the hydrazide bond can hydrolyze back to the carboxylic acid and hydrazine.
-
Recommendation: Prepare stocks in DMSO and dilute into buffer immediately before use (keep DMSO < 1% final concentration).
Module 5: Chemical Logic Visualization
The following diagram illustrates the competing interactions that dictate solubility and reactivity.
Figure 2: Mechanistic view of solubility. The Hydrazide "Head" dominates the solubility profile, requiring polar solvents to disrupt the crystal lattice.
References
- Context: Provides solubility benchmarks for the structural analog (Roflumilast) in DMSO, DMF, and Ethanol.
- Context: Authoritative source on the reactivity of hydrazides with ketones/aldehydes (incomp
-
PubChem. (2025).[3] Benzohydrazide - Physical Properties. National Library of Medicine. Retrieved from [Link]
-
Context: Baseline physical data for the parent benzohydrazide scaffold.[3]
-
-
Prat, D., et al. (2016).[4] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Retrieved from [Link]
- Context: Standard guide for selecting green and effective solvents for organic synthesis.
Sources
Technical Support Center: Purification Strategies for 4-(Difluoromethoxy)-3-ethoxybenzohydrazide Derivatives
Welcome to the technical support center for the synthesis and purification of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide and its derivatives. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. As researchers and drug development professionals, achieving high purity is paramount for accurate biological evaluation and downstream applications. This document synthesizes established chemical principles with practical, field-proven insights to help you navigate the purification process effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My yield of the final benzohydrazide derivative is significantly lower than expected after purification. What are the common causes and how can I mitigate this?
Answer: Low yield is a frequent issue that can often be traced back to several stages of the experimental process, from the initial reaction to the final isolation steps.
Root Cause Analysis & Mitigation Strategies:
-
Incomplete Reaction: The initial reaction between the parent ester (e.g., methyl 4-(difluoromethoxy)-3-ethoxybenzoate) and hydrazine hydrate may not have reached completion.
-
Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] A common eluent system for this class of compounds is a mixture of ethyl acetate and hexane or ethanol and chloroform.[1] The disappearance of the starting ester spot indicates reaction completion.
-
Solution: Ensure you are using a sufficient excess of hydrazine hydrate and an adequate reaction time and temperature. For many benzohydrazides, refluxing in a suitable solvent like ethanol for several hours is effective.
-
-
Product Loss During Work-up: Significant amounts of your desired hydrazide can be lost during aqueous washes or extractions if its solubility properties are not considered.
-
Validation: Analyze a small, concentrated sample of your aqueous layers by TLC to check for the presence of your product.
-
Solution: Minimize the volume of washing solvents. Use cold solvents for washing the precipitate, as solubility is typically lower at reduced temperatures.[1] If your derivative shows some water solubility, perform extractions of the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover dissolved product.
-
-
Overly Aggressive Recrystallization: Using too much solvent or choosing a solvent in which the product is too soluble at room temperature will lead to poor recovery of crystals.
-
Solution: The goal of recrystallization is to dissolve the crude product in a minimum amount of a hot solvent.[1] Allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize crystal formation.[1] If you've added too much solvent, carefully evaporate some of it to reach the saturation point.
-
Question 2: After purification, my NMR spectrum still shows signals corresponding to the starting ester or carboxylic acid. How can I remove these impurities?
Answer: The presence of unreacted starting materials is a common purity issue, indicating either an incomplete reaction or inefficient removal during work-up.
Root Cause Analysis & Mitigation Strategies:
-
Starting Ester: The starting ester is less polar than the product hydrazide. If recrystallization fails to remove it, column chromatography is the most effective method.
-
Starting Carboxylic Acid: If the synthesis started from the carboxylic acid or if some of the ester hydrolyzed during the reaction, the acidic impurity can be removed with a basic wash.
-
Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The basic solution will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer and can be separated. Follow this with a water wash to remove any remaining base.
-
Question 3: I'm having trouble removing residual hydrazine hydrate from my product. What is the best approach?
Answer: Hydrazine hydrate is a highly polar, water-soluble reagent that can be challenging to remove completely, especially as it can be genotoxic and must be controlled.[4][5]
Root Cause Analysis & Mitigation Strategies:
-
Aqueous Washing: Hydrazine hydrate is highly soluble in water.
-
Solution: After the reaction, if the product precipitates upon cooling, it should be thoroughly washed with cold water.[1] This will remove the bulk of the unreacted hydrazine hydrate. If the product is isolated by extraction, ensure thorough washing of the organic phase with water or brine.
-
-
Co-evaporation (Azeotroping): If trace amounts of hydrazine hydrate remain, they can sometimes be removed by co-evaporation with a solvent like toluene under reduced pressure. The toluene forms an azeotrope with the water from the hydrazine hydrate, facilitating its removal.
-
Chromatography: While not ideal for bulk removal, silica gel column chromatography will effectively separate the highly polar hydrazine from the desired product.[6] The hydrazine will remain adsorbed to the silica at the origin.
Purification Protocols: Step-by-Step Guides
Protocol 1: Recrystallization
Recrystallization is the preferred method for purifying solid benzohydrazide derivatives due to its efficiency and scalability.[1] The key is selecting an appropriate solvent system.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (see Table 2 for suggestions) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any adhering impurities. Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
If recrystallization is ineffective or the product is an oil, flash column chromatography is the method of choice.[3][7]
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate mobile phase (eluent) using TLC. The ideal solvent system should give your desired product a Retention Factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase. Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column.[3]
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Data & Visualization
Table 1: Common Impurities and Identification
| Impurity | Typical 1H NMR Signal | Removal Strategy |
| Starting Ester (e.g., -COOCH3) | Singlet ~3.9 ppm | Column Chromatography |
| Starting Carboxylic Acid (-COOH) | Broad singlet >10 ppm | Aqueous NaHCO₃ wash |
| Hydrazine Hydrate (H₂NNH₂·H₂O) | Broad, exchangeable signal | Aqueous wash, Chromatography |
| N,N'-diacylhydrazide | Symmetrical signals, reduced integration of NH protons | Column Chromatography |
Table 2: Recommended Solvent Systems
| Application | Solvent System (Typical Starting Ratios) | Notes |
| Recrystallization | Ethanol, Methanol, Isopropanol, Acetonitrile, or mixtures with water. | Ethanol is a very common and effective choice for many benzohydrazides.[1][9] |
| TLC & Column Chromatography | Ethyl Acetate / Hexane (e.g., 1:2 to 1:1) | Good for general purpose separation. Adjust ratio based on polarity. |
| Chloroform / Ethanol (e.g., 9:1) | An alternative system, useful if separation is poor in ethyl acetate/hexane.[1] | |
| Dichloromethane / Methanol (e.g., 95:5) | A more polar system for highly functionalized derivatives. |
Diagrams
Caption: General workflow for synthesis and purification.
Caption: Decision tree for troubleshooting purification.
References
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. Available from: [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. Available from: [Link]
-
Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900–910. Available from: [Link]
-
ResearchGate. (n.d.). Stability study of hydrazones. [Table]. Available from: [Link]
-
PMC. (n.d.). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Available from: [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Available from: [Link]
-
Wikipedia. (n.d.). Hydrazide. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 7(1), 149-155. Available from: [Link]
-
PMC. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]
-
Li, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(8), 1858. Available from: [Link]
-
ATSDR. (n.d.). Analytical Methods. Available from: [Link]
-
Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Available from: [Link]
-
ResearchGate. (2020). How to purify hydrazone? Available from: [Link]
-
Malone, H. E. (n.d.). The Determination of Hydrazino–Hydrazide Groups. Available from: [Link]
-
Jesudurai, D., et al. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(19), 1-10. Available from: [Link]
-
Nocentini, A., et al. (2021). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Pharmaceuticals, 14(3), 290. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Popova, E. A., et al. (2021). Zinc(II) Coordination Compounds on Acylhydrazones of 2-Tosylaminobenzaldehyde Basis as Promising Luminescent Agents. International Journal of Molecular Sciences, 22(4), 1718. Available from: [Link]
- Google Patents. (n.d.). Process for removing impurities from hydrazine hydrate.
-
Jayaseelan, P., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(10), 587-592. Available from: [Link]
- Google Patents. (n.d.). Method of producing high-purity hydrazine.
-
Reddit. (2023). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Available from: [Link]
-
Angeli, A., et al. (2021). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. ChemMedChem, 16(8), 1319-1325. Available from: [Link]
-
B. Pharm VI. (n.d.). Medicinal Chemistry - III Practical Lab Manual. Available from: [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available from: [Link]
-
Pesek, J. J., Matyska, M. T., & Larrabee, S. (2021). Chromatographic characterization of a silica hydride-based amide stationary phase. Journal of Separation Science, 44(14), 2728–2734. Available from: [Link]
- Google Patents. (n.d.). Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
-
Organic Syntheses. (n.d.). Procedure. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Bielenica, A., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(20), 6214. Available from: [Link]
-
Sodeoka, M., & Shang, M. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 50(10), 2345–2356. Available from: [Link]
-
Al-Omar, M. A., & Amr, A. G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(4), 2437–2447. Available from: [Link]
- Google Patents. (n.d.). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sielc.com [sielc.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Stability of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide under acidic conditions
Executive Summary
You have inquired about the stability of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide under acidic conditions. This molecule is a critical intermediate, structurally analogous to precursors used in the synthesis of PDE4 inhibitors (e.g., Roflumilast).
The short answer: The hydrazide moiety (-CONHNH₂) is the primary site of instability in acidic media. While the difluoromethoxy (-OCHF₂) and ethoxy (-OEt) groups are relatively robust, the hydrazide is prone to acid-catalyzed hydrolysis , converting the molecule into its corresponding benzoic acid derivative and hydrazine salts.[1] This degradation is accelerated by heat, low pH (< pH 3), and prolonged storage in protic solvents.
This guide provides the mechanistic rationale, a troubleshooting FAQ for common experimental anomalies, and a validated stress-testing protocol.
Module 1: Chemical Stability Profile
To troubleshoot effectively, you must understand the hierarchy of reactivity within the molecule.
The Hierarchy of Instability
| Functional Group | Stability in Acid (pH < 4) | Risk Level | Degradation Mechanism |
| Hydrazide (-CONHNH₂) | Low | 🔴 Critical | Acid-catalyzed hydrolysis to carboxylic acid. Susceptible to hydrazone formation if ketones/aldehydes are present. |
| Ethoxy (-OCH₂CH₃) | High | 🟢 Safe | Stable in dilute acids. Cleavage requires strong Lewis acids (e.g., BBr₃) or concentrated HI/HBr. |
| Difluoromethoxy (-OCHF₂) | Moderate-High | 🟢 Safe | Generally stable in aqueous acid. The electron-withdrawing fluorines stabilize the ether linkage against oxidative cleavage, though extreme acid/heat can degrade it. |
The Degradation Mechanism (Acid Hydrolysis)
In acidic environments, the reaction does not stop at protonation. The presence of water drives the cleavage of the C-N bond.
-
Protonation: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: Hydrazine (NH₂NH₂) is a good leaving group (especially when protonated), resulting in 4-(Difluoromethoxy)-3-ethoxybenzoic acid .[1]
Visualization: Degradation Pathway
The following diagram illustrates the primary degradation pathway you will encounter in acidic aqueous media (e.g., LC-MS mobile phases or acidic workups).
Figure 1: Acid-catalyzed hydrolysis pathway of the benzohydrazide moiety. Note that the rate-limiting step is often the attack of water on the protonated species.
Module 2: Troubleshooting Guide (FAQ)
This section addresses specific observations reported by researchers working with this class of compounds.
Q1: I see a new peak in my LC-MS after leaving the sample in 0.1% TFA/Water overnight. What is it?
Diagnosis: This is the classic hydrolysis product .
-
The Shift: You will observe a mass loss of 14 Da .
-
Parent (Hydrazide): MW ~246.2 Da
-
Product (Acid): MW ~232.2 Da
-
Calculation: Loss of -NHNH₂ (-31) + Gain of -OH (+17) = -14 Da .
-
-
Action:
-
Switch your LC mobile phase modifier from TFA (pH ~2) to Formic Acid (pH ~2.7) or Ammonium Acetate (pH ~4.5) to slow degradation.
-
Analyze samples immediately; do not store in aqueous acid >4 hours.
-
Q2: The compound is precipitating during my acidic workup.
Diagnosis: Solubility differential.
-
Mechanism: While the hydrazide is soluble in acid due to protonation of the terminal nitrogen, the hydrolysis product (the benzoic acid derivative) is much less soluble in cold acidic water.
-
Action:
-
Filter the solid and run an NMR. If the hydrazide protons (broad singlets around 4.5 and 9.0-10.0 ppm) are missing, you have isolated the degraded acid.
-
Prevention: Perform workups quickly at low temperature (0°C) and avoid letting the solution sit at pH 1-2. Neutralize to pH 7 immediately after the reaction.
-
Q3: I see a peak at [M+40] or [M+52] when using Acetone or Methanol.
Diagnosis: Condensation (Schiff Base Formation).
-
Mechanism: Hydrazides are potent nucleophiles.
-
In Acetone: Forms a hydrazone (=C(CH₃)₂). Mass shift: +40 Da .
-
In Methanol (rare but possible with impurities): Can form hemiaminals if formaldehyde traces are present.
-
-
Action:
-
Never use ketones (Acetone, MEK) as solvents for hydrazides in the presence of acid.
-
Use Acetonitrile as your primary solvent.
-
Q4: Is the difluoromethoxy group falling off?
Diagnosis: Unlikely under standard conditions.
-
Verification: Look for the characteristic triplet in the proton NMR (approx. 6.5 - 7.5 ppm, large coupling constant
). If this signal persists, the -OCHF₂ group is intact. -
Note: Cleavage of the difluoromethoxy group usually requires harsh conditions (e.g., concentrated H₂SO₄ or refluxing HI), which would destroy the hydrazide long before the ether.
Module 3: Validated Stress-Testing Protocol
Use this protocol to determine the "safe window" for handling your specific batch.
Reagents
-
Stock Solution: 1 mg/mL of analyte in Acetonitrile (MeCN).
-
Stress Media: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ (for oxidative check).
Workflow
-
Preparation: Mix 100 µL Stock Solution + 900 µL Stress Medium.
-
Incubation: Hold at 25°C and 40°C .
-
Sampling: Inject onto HPLC at T=0, T=1h, T=4h, and T=24h.
-
Quenching (Critical): Before injection, neutralize acid samples with equal molar bicarbonate buffer to stop hydrolysis on the column.
Decision Logic (Graphviz)
Figure 2: Rapid diagnostic logic for stability issues.
References
-
Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes.[2][3] University of Wisconsin-Madison. (Demonstrates the acid-catalyzed mechanism of hydrazone/hydrazide cleavage).
-
Jagdale, M. H., & Nimbalkar, A. Y. (2022). Kinetics and Mechanism of Acid-Hydrolysis of Benzhydrazide. Zenodo. (Confirming pseudo-first-order kinetics of benzohydrazide hydrolysis in HCl).
-
BenchChem. (2025).[4] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[5] (Validation of the stability of the difluoromethoxy group in drug design).
-
Sigma-Aldrich. (n.d.). 4-(Difluoromethoxy)-3-hydroxybenzaldehyde Safety Data Sheet. (Reference for handling precursors and stability data).
Sources
- 1. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
FTIR spectral analysis of hydrazide functional groups in fluorinated compounds
Executive Summary & Context
In modern drug discovery, the incorporation of fluorine into hydrazide scaffolds (R-C(=O)NHNH₂) is a strategic design choice to enhance metabolic stability and lipophilicity. However, the high electronegativity of fluorine introduces unique spectral anomalies that complicate standard verification protocols.
This guide provides a comparative technical analysis of FTIR methodologies for characterizing these compounds. Unlike standard organic amines, fluorinated hydrazides exhibit significant frequency shifts in the Carbonyl (Amide I) region and intense interference in the fingerprint region due to C-F stretching. This document synthesizes mechanistic insights with field-proven protocols to ensure data integrity.
Mechanistic Insight: The "Fluorine Shift"
To accurately interpret the spectrum of a fluorinated hydrazide, one must understand the electronic tug-of-war occurring at the molecular level.
The Inductive Effect on Amide I
The primary diagnostic band for hydrazides is the Amide I band (C=O stretch), typically found at 1650–1670 cm⁻¹.
-
Non-Fluorinated: The lone pair on the nitrogen donates electron density into the carbonyl (Resonance), lowering the C=O bond order and frequency.[1]
-
Fluorinated: Fluorine is highly electronegative (
). Through the Inductive Effect (-I) , it withdraws electron density from the carbon framework. This reduces the single-bond character of the carbonyl, effectively "tightening" the C=O spring. -
Result: A distinct blue shift (increase in wavenumber) of 10–25 cm⁻¹ is often observed compared to non-fluorinated analogs.
The "C-F Envelope" Interference
The C-F stretch (1000–1400 cm⁻¹) is one of the strongest absorbers in IR spectroscopy due to the high polarity of the bond. In fluorinated hydrazides, this creates a massive "envelope" that often masks the weaker C-N and N-N stretches, rendering the fingerprint region difficult to interpret without comparative subtraction.
Visualizing the Electronic Effect
Figure 1: Mechanistic pathway of fluorine-induced spectral shifts in hydrazide carbonyls.
Comparative Analysis: Spectral Features & Sampling Modes
Table 1: Spectral Band Comparison (Fluorinated vs. Non-Fluorinated)
Data synthesized from standard spectroscopic shifts and comparative literature.
| Functional Group | Vibration Mode | Non-Fluorinated Hydrazide (cm⁻¹) | Fluorinated Hydrazide (cm⁻¹) | Notes |
| Amide I (C=O) | Stretching | 1650 – 1670 | 1675 – 1700 | Diagnostic blue shift due to -I effect. |
| Amide II (N-H) | Bending | 1520 – 1550 | 1510 – 1540 | Often shifts slightly lower or broadens. |
| N-H | Stretching | 3200 – 3400 (Doublet) | 3200 – 3400 | Remains relatively stable; H-bonding dependent. |
| C-F | Stretching | Absent | 1100 – 1350 | Very strong, broad "envelope." Masks C-N bands. |
| N-N | Stretching | ~1100 (Weak) | Obscured | Usually hidden by C-F bands in fluorinated analogs. |
Table 2: Sampling Technique Comparison
Objective assessment of performance for fluorinated solid samples.
| Feature | ATR (Diamond/ZnSe) | Transmission (KBr Pellet) | Recommendation |
| Sample Prep | None (Direct contact) | High (Grinding/Pressing) | ATR wins for throughput. |
| Moisture Interference | Low | High (KBr is hygroscopic) | ATR is critical for N-H analysis. |
| Spectral Resolution | Medium (2-4 cm⁻¹) | High (1 cm⁻¹) | KBr preferred for publication-quality resolution. |
| Chemical Interaction | Inert (Diamond) | Risk of Halide Exchange | ATR avoids F/Br exchange risks. |
| Path Length Control | Fixed (Penetration depth) | Variable (Pellet thickness) | ATR offers better reproducibility. |
Validated Experimental Protocol: ATR-FTIR Workflow
This protocol is designed to minimize atmospheric interference and maximize signal-to-noise ratio for fluorinated compounds, which can be surprisingly hydrophobic yet hygroscopic if ionic.
Workflow Visualization
Figure 2: Step-by-step ATR acquisition workflow for fluorinated solids.
Detailed Methodology
-
Crystal Selection: Use a Diamond ATR top-plate.
-
Reasoning: Fluorinated compounds can be hard or abrasive. Diamond resists scratching and has a refractive index (2.4) suitable for organic solids (RI ~1.5). Avoid Germanium unless the sample is highly absorbing (carbon black filled).
-
-
Background Acquisition:
-
Collect an air background immediately before the sample (32 scans minimum).
-
Critical: Ensure the room humidity is stable. Water vapor bands (3500–3800 cm⁻¹) can distort the N-H region of the hydrazide.
-
-
Sample Loading:
-
Place 2–5 mg of the solid directly onto the crystal center.
-
Note: Fluorinated hydrazides often exhibit high static electricity. Use an antistatic gun if the powder "jumps."
-
-
Pressure Application:
-
Lower the pressure clamp until the "slip" click is heard or the energy meter stabilizes.
-
Self-Validation: Monitor the live interferogram. If the amplitude does not drop significantly, contact is poor.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: 64 scans (to average out random noise).
-
Range: 4000–600 cm⁻¹.
-
-
Post-Processing (ATR Correction):
-
Apply ATR Correction (extended Kubelka-Munk or similar algorithm).
-
Why? In ATR, penetration depth is wavelength-dependent (deeper at lower wavenumbers). Without correction, the C-F bands (low wavenumber) will appear artificially stronger than the N-H bands (high wavenumber) compared to transmission data.
-
Troubleshooting & Interpretation Guide
Issue: "I can't find the N-N stretch."
-
Cause: The C-F stretching envelope (1100–1350 cm⁻¹) is likely masking it.
-
Solution: Do not rely on N-N for identification in fluorinated species. Use the Amide I/II ratio and the N-H doublet.
Issue: "The Carbonyl band is split."
-
Cause: This is common in crystalline hydrazides due to Fermi Resonance or distinct polymorphs in the solid state.
-
Solution: Dissolve the sample in a non-polar solvent (like CH₂Cl₂, if soluble) and run in a liquid cell to see if the band collapses into a single peak. If it does, the split was due to crystal packing forces.
Issue: "Broad Hump ~3400 cm⁻¹."
-
Cause: Moisture contamination. KBr pellets are notorious for this.
-
Solution: Switch to ATR. If using ATR, ensure the sample is dried (vacuum oven) as hydrazides can form hydrates.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for inductive effects on carbonyls).
-
NIST Chemistry WebBook. (2024). Infrared Spectra of Hydrazides and Fluorinated Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for C-F envelope interference).
- Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. 2nd Edition. Wiley-Interscience.
Sources
A Comparative Guide to Validating the Purity of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide via LC-MS
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final active pharmaceutical ingredient (API) is governed by stringent quality control. The purity of each intermediate directly impacts the safety and efficacy of the final drug product. One such critical intermediate is 4-(Difluoromethoxy)-3-ethoxybenzohydrazide, a compound whose structural motifs are common in modern medicinal chemistry, particularly in the synthesis of targeted therapeutic agents. Its purity is not merely a quality metric; it is a prerequisite for predictable synthesis outcomes and the prevention of potentially toxic impurities in the final API.
This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust validation of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide purity. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind chromatographic choices, compare analytical strategies, and provide a framework for method validation that aligns with the highest standards of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Understanding the Analyte: Physicochemical Profile and Potential Impurities
A successful analytical method is built upon a fundamental understanding of the target molecule. 4-(Difluoromethoxy)-3-ethoxybenzohydrazide is a moderately polar small molecule. The presence of the hydrazide, ethoxy, and difluoromethoxy groups contributes to its hydrophilicity, which presents a specific challenge for traditional chromatographic methods.
Predicted Impurities: The synthesis of benzohydrazides typically involves the reaction of a corresponding ester with hydrazine hydrate.[4][5] Therefore, a profile of potential process-related impurities would likely include:
-
Starting Materials: Unreacted ethyl 4-(difluoromethoxy)-3-ethoxybenzoate and residual hydrazine.
-
Side-Products: Formation of diacyl hydrazines or other degradation products.
-
Related Substances: Isomeric impurities or compounds from impure starting materials.
The goal of our LC-MS method is not only to quantify the main peak but to separate, detect, and potentially identify these trace-level impurities.
Comparative Chromatographic Strategies: RPLC vs. HILIC
The central challenge in analyzing 4-(Difluoromethoxy)-3-ethoxybenzohydrazide is achieving adequate retention on a chromatographic column to allow for the separation of closely related, polar impurities. We will compare two primary approaches: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Strategy 1: Reversed-Phase Liquid Chromatography (RPLC)
RPLC separates molecules based on their hydrophobicity. While standard C18 columns are the workhorse of many labs, they often provide insufficient retention for polar analytes like our target compound, especially when using high-aqueous mobile phases.[6] This can lead to the analyte eluting at or near the solvent front, co-eluting with impurities.
To overcome this, we compare a standard C18 column with a polar-embedded C18 (often called "aqueous-stable" or "AQ-type"). These columns are designed to resist "phase dewetting" or collapse in 100% aqueous mobile phases, providing more robust retention for polar compounds.[7][8]
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that uses a polar stationary phase (e.g., bare silica, amide, or diol) and a high-organic mobile phase.[6][7] It separates compounds based on their polarity through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase. For polar compounds that are poorly retained in RPLC, HILIC often provides superior retention and alternative selectivity, making it an excellent choice for this application.[9][10]
Mass Spectrometric Detection: The Power of High Resolution
For detection, we will leverage the sensitivity and specificity of mass spectrometry.
-
Ionization: Electrospray Ionization (ESI) is the ideal "soft ionization" technique for this molecule. It efficiently generates gas-phase ions from polar compounds in solution with minimal fragmentation, preserving the molecular ion for accurate mass measurement.[11][12][13]
-
Mass Analyzer Comparison:
-
Quadrupole Mass Spectrometer: This is a robust and reliable mass filter, excellent for target quantification (e.g., using Single Ion Monitoring, SIM) where the masses of the target and known impurities are pre-defined.[14]
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer: This hybrid instrument combines the stability of a quadrupole with the high resolving power and mass accuracy of a TOF analyzer.[15][16][17] For purity analysis and impurity profiling, the Q-TOF is vastly superior. Its ability to provide highly accurate mass measurements (typically <5 ppm error) allows for the confident determination of elemental formulas for both the main compound and any unknown impurities, which is invaluable for their structural elucidation.[18][19]
-
Experimental Workflow & Protocols
The overall process follows a logical sequence from sample preparation through data analysis and validation.
Caption: Overall workflow for LC-MS purity validation.
Protocol 1: RPLC-QTOF Method
-
Objective: To assess purity using an aqueous-stable reversed-phase column.
-
Instrumentation: Agilent 1290 Infinity II LC coupled to a 6545XT AdvanceBio Q-TOF.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide in 50:50 Acetonitrile:Water. Dilute to a working concentration of 10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Q-TOF Parameters:
-
Ionization Mode: ESI Positive.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psig.
-
Sheath Gas Temp: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Mass Range: 100-1000 m/z.
-
Acquisition Rate: 2 spectra/s.
-
Protocol 2: HILIC-QTOF Method
-
Objective: To achieve enhanced retention and alternative selectivity for polar impurities.
-
Instrumentation: Same as Protocol 1.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution in 50:50 Acetonitrile:Water. Dilute to 10 µg/mL with 90:10 Acetonitrile:Water.
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile + 0.1% Formic Acid.
-
Mobile Phase B: Water + 0.1% Formic Acid.
-
Gradient: 5% B to 50% B over 10 minutes (Note: Water is the strong solvent in HILIC).[6]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Q-TOF Parameters: Identical to Protocol 1.
Method Validation: A Framework for Trustworthiness
A method is only useful if it is proven to be reliable. We follow the ICH Q2(R2) guideline, which provides a framework for validating analytical procedures.[1][3][20] The validation process ensures the method is suitable for its intended purpose—in this case, a purity assay and impurity determination.
Caption: Decision tree for selecting the optimal chromatographic method.
The following performance characteristics must be evaluated:
-
Specificity/Selectivity: The ability to differentiate and quantify the main compound in the presence of impurities. This is demonstrated by resolving impurity peaks from the main peak and showing no interference from a blank matrix. The high mass accuracy of the Q-TOF inherently provides a high degree of specificity.[21]
-
Linearity: Assessed by preparing a series of dilutions of a reference standard and plotting the peak area response against concentration. A linear regression should yield a correlation coefficient (r²) > 0.99.
-
Accuracy: Determined by a recovery study, spiking a sample with a known amount of reference standard at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[22]
-
Precision:
-
Repeatability: The precision of the method over a short interval, assessed by performing at least six replicate measurements of the same sample.
-
Intermediate Precision: Evaluates the method's consistency within the same lab but on different days, with different analysts, or on different instruments. The relative standard deviation (RSD) for both should be < 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is critical for quantifying trace impurities. It is typically established as the concentration where the signal-to-noise ratio is approximately 10:1.
-
Range: The concentration interval over which the method is shown to be precise, accurate, and linear.
-
Robustness: Demonstrated during method development by making small, deliberate changes to parameters (e.g., pH, column temperature, mobile phase composition) and observing the impact on the results.[21]
Data Comparison: RPLC vs. HILIC Performance
After running both methods, the data is compiled for a direct comparison.
Table 1: Chromatographic Performance Comparison
| Parameter | RPLC Method (AQ-C18) | HILIC Method (Amide) | Justification |
| Retention Factor (k') of Main Peak | 2.5 | 6.8 | HILIC provides significantly stronger retention for the polar analyte, moving it away from the solvent front. |
| Peak Asymmetry (As) | 1.1 | 1.2 | Both methods provide excellent, symmetrical peak shapes. |
| Resolution (Rs) of Critical Pair * | 1.6 | 2.1 | The HILIC method shows superior resolution for the most closely eluting impurity due to its alternative selectivity. |
| LOQ for Main Peak | 0.05 µg/mL | 0.03 µg/mL | The HILIC method, with its higher organic mobile phase, can offer better ESI efficiency and thus slightly better sensitivity. |
*Critical Pair: The pair of adjacent peaks (analyte or impurity) with the lowest resolution value.
Table 2: Impurity Identification using High-Resolution Mass Spectrometry (Q-TOF)
| Peak | Retention Time (min) | Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula | Proposed Identity |
| Analyte | 5.2 (HILIC) | 247.0785 | 247.0783 | -0.8 | C₁₀H₁₂F₂N₂O₃ | 4-(Difluoromethoxy)-3-ethoxybenzohydrazide |
| Impurity 1 | 3.1 (HILIC) | 137.0451 | 137.0451 | 0.0 | C₇H₈N₂O | Benzohydrazide (potential starting material impurity) |
| Impurity 2 | 8.9 (HILIC) | 475.1259 | 475.1261 | +0.4 | C₂₀H₂₀F₄N₂O₅ | Diacyl Hydrazine Byproduct |
Conclusion and Recommendation
This comparative guide demonstrates a systematic approach to validating the purity of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide. While an aqueous-stable RPLC column can provide acceptable results, the data clearly indicates the superiority of the HILIC-QTOF method for this specific application.
The HILIC method provides:
-
Superior Retention: Moving the polar analyte into a more robust region of the chromatogram.
-
Orthogonal Selectivity: Resulting in better resolution of process-related impurities.
-
Enhanced Sensitivity: A lower limit of quantitation, crucial for trace impurity analysis.
Pairing this optimized HILIC separation with a high-resolution Q-TOF mass spectrometer creates a powerful, self-validating system. It not only delivers a precise and accurate quantitative purity value but also provides high-confidence identification of unknown impurities through accurate mass measurement. This comprehensive approach ensures the quality and consistency of the intermediate, safeguarding the integrity of the final drug substance and aligning with the rigorous expectations of the global pharmaceutical industry.
References
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-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved February 15, 2026, from [Link]
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Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved February 15, 2026, from [Link]
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Korf, N., et al. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Retrieved February 15, 2026, from [Link]
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Dargan, D., et al. (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Biochemist Reviews. Retrieved February 15, 2026, from [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved February 15, 2026, from [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved February 15, 2026, from [Link]
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Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Retrieved February 15, 2026, from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved February 15, 2026, from [Link]
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ChemRxiv. (n.d.). Modeling the ionization efficiency of small molecules in positive electrospray ionization. Retrieved February 15, 2026, from [Link]
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Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved February 15, 2026, from [Link]
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Chernushevich, I. V., et al. (2001). An Introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry. Retrieved February 15, 2026, from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved February 15, 2026, from [Link]
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SlideShare. (n.d.). Quadrupole and Time of Flight Mass analysers. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2026). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved February 15, 2026, from [Link]
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University of Tartu. (n.d.). Tutorial Review on LC-MS Method Validation. Retrieved February 15, 2026, from [Link]
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PubMed. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved February 15, 2026, from [Link]
-
Persee. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved February 15, 2026, from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 15, 2026, from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 15, 2026, from [Link]
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University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved February 15, 2026, from [Link]
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YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved February 15, 2026, from [Link]
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Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2015). Derivatization methods for LC-MS analysis of endogenous compounds. Retrieved February 15, 2026, from [Link]
-
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved February 15, 2026, from [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The responsible management of chemical reagents, from handling to disposal, is a cornerstone of this commitment. This guide provides a detailed, step-by-step framework for the proper disposal of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide, a compound within the benzohydrazide class. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the structural class of hydrazides and benzohydrazides necessitates a cautious and informed approach to its disposal. This document synthesizes established protocols for similar hazardous compounds to ensure the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Hazard Profile: A Benzohydrazide Derivative
Benzohydrazide and its derivatives are known to possess biological activity and may present various hazards.[1][2] Compounds within the broader hydrazine class are often acutely toxic, corrosive, and may have carcinogenic properties.[3][4] Therefore, it is imperative to treat 4-(Difluoromethoxy)-3-ethoxybenzohydrazide as a hazardous substance until its specific toxicological properties are fully characterized.
Key considerations for handling and disposal include:
-
Toxicity: Hydrazide compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3][5]
-
Irritation: They can cause significant skin and eye irritation.[5][6]
-
Reactivity: Avoid contact with strong oxidizing agents, as this may lead to vigorous or explosive reactions.[5]
| Hazard Category | Potential Risks Associated with Benzohydrazides | Primary Routes of Exposure |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or in contact with skin.[3][5] | Ingestion, Inhalation, Dermal Absorption |
| Skin Corrosion/Irritation | Can cause skin irritation, inflammation, or chemical burns.[5][6] | Dermal Contact |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[5][6] | Ocular Contact |
| Reactivity | Potential for ignition or explosion when mixed with oxidizing agents.[5] | Inadvertent Mixing |
| Carcinogenicity | Some hydrazine compounds are suspected or known carcinogens.[3][4] | Chronic Exposure |
Step-by-Step Disposal Protocol
The proper disposal of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide is a critical final step in the experimental workflow. Adherence to these procedures will mitigate risks and ensure regulatory compliance.
Phase 1: Immediate In-Lab Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing appropriate PPE. This includes, at a minimum:
-
Waste Collection:
-
All materials contaminated with 4-(Difluoromethoxy)-3-ethoxybenzohydrazide, including unused product, reaction byproducts, contaminated filter paper, and disposable labware, must be considered hazardous waste.[3]
-
Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[7] The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-(Difluoromethoxy)-3-ethoxybenzohydrazide".
-
Include the approximate concentration and quantity of the waste.
-
Note the date the waste was first added to the container.
-
Phase 2: Waste Storage and Profiling
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, particularly oxidizing agents.
-
-
Waste Characterization:
-
Proper disposal is governed by the Resource Conservation and Recovery Act (RCRA), which requires the generator of the waste to determine if it is hazardous.[8]
-
A waste can be classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[9]
-
Given the nature of benzohydrazide compounds, it is highly probable that waste containing 4-(Difluoromethoxy)-3-ethoxybenzohydrazide will be classified as hazardous.
-
Phase 3: Final Disposal
-
Professional Disposal Service:
-
Hazardous waste must be disposed of through a licensed and approved hazardous waste disposal facility.[9] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.
-
Contact your EHS office to arrange for the pickup and disposal of the hazardous waste container.
-
-
Documentation:
-
Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and disposal date. These records are essential for regulatory compliance.[10]
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Small Spills: For minor spills within a chemical fume hood, use a dry clean-up procedure to avoid generating dust.[5] The contaminated absorbent material should then be placed in the hazardous waste container.
-
Large Spills: In the case of a larger spill, evacuate the immediate area and notify your laboratory supervisor and EHS department immediately.[7]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move to fresh air.[6]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[6][7]
-
In all cases of exposure, seek prompt medical attention and provide the medical personnel with the name of the chemical.[6]
Workflow for Proper Disposal
Caption: Workflow for the safe disposal of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide.
References
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A Researcher's Guide to Handling 4-(Difluoromethoxy)-3-ethoxybenzohydrazide: Personal Protective Equipment (PPE) and Safety Protocols
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 4-(Difluoromethoxy)-3-ethoxybenzohydrazide. As a novel compound, its toxicological properties are not fully characterized. Therefore, this guidance is built upon a cautious, expert-driven assessment of its chemical structure, synthesizing safety data from analogous compounds to ensure a robust margin of safety in all laboratory operations.
Hazard Assessment: The Rationale for Precaution
A specific Material Safety Data Sheet (MSDS) for 4-(Difluoromethoxy)-3-ethoxybenzohydrazide is not publicly available. Our safety recommendations are therefore derived from a thorough analysis of its constituent functional groups and data from structurally related molecules.
-
The Benzohydrazide Core: Hydrazide derivatives can be irritating and toxic. The parent compound, hydrazine, is extremely destructive to mucous membranes and the upper respiratory tract and can be fatal if absorbed through the skin.[1] While derivatization often reduces reactivity and toxicity, the inherent hazards of the hydrazide functional group demand respect. Analogous benzohydrazides are classified as irritants to the skin, eyes, and respiratory system and may be harmful if ingested, inhaled, or absorbed through the skin.[2][3]
-
The Difluoromethoxy Group: The presence of the difluoromethoxy group and other substituents on the benzene ring can modify the compound's properties. Related difluoromethoxy- and hydroxy-substituted benzaldehydes and benzoic acids are known to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][6][7]
-
Thermal Decomposition: When heated to decomposition, benzohydrazide compounds can emit toxic fumes, including nitrogen oxides.[8] The fluorine atoms in the molecule mean that thermal decomposition could also generate highly toxic and corrosive hydrogen fluoride gas.[6]
Given this profile, we must treat 4-(Difluoromethoxy)-3-ethoxybenzohydrazide as a hazardous substance with the potential to cause significant skin, eye, and respiratory irritation, and with unknown systemic toxicity.
PPE & Engineering Controls: A Multi-Layered Defense
A risk-based approach is critical. The level of protection must match the scale and nature of the operation. The following table summarizes the minimum PPE requirements for different risk scenarios.
| Risk Level | Typical Tasks | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low | Handling sealed containers; Visual inspection. | Standard laboratory ventilation. | Disposable Nitrile Gloves. | Safety Glasses with Side Shields. | Buttoned Lab Coat. | Not typically required. |
| Medium | Weighing solids (<1g); Preparing dilute solutions; Performing transfers. | Chemical Fume Hood. Eyewash & Safety Shower readily available.[2][6] | Disposable Nitrile Gloves (double-gloving recommended). | Chemical Splash Goggles. | Buttoned Lab Coat; Long pants and closed-toe shoes.[1] | Not required if handled exclusively within a fume hood. |
| High | Weighing large quantities (>1g); Heating reactions; Sonicating; Any procedure with high aerosolization potential. | Chemical Fume Hood. Eyewash & Safety Shower readily available.[2][6] | Butyl or Neoprene Gloves over Nitrile base layer. Verify manufacturer's chemical resistance guide.[1][9][10] | Chemical Splash Goggles and a Face Shield.[1][10][11] | Chemical-resistant Apron over Lab Coat.[11] | Required if there is any risk of exposure outside of a fume hood. (See Section 2.4) |
Engineering Controls: Your Primary Barrier
All manipulations of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide powder or its solutions should be performed within a certified chemical fume hood. This is the most critical safety measure to prevent inhalation of dust or vapors. Ensure an emergency eyewash station and safety shower are immediately accessible.[2][6]
Hand Protection
Disposable nitrile gloves are a suitable minimum for short-term contact with this compound.[10] For extended work or when handling larger quantities, double-gloving provides an extra layer of security. For high-risk tasks or in the event of a spill, more robust gloves such as butyl rubber or neoprene are recommended, as they offer superior protection against hydrazines.[9] Crucially, always consult the glove manufacturer's chemical resistance chart for specific guidance. [1][10] Change gloves immediately if you suspect contamination.
Eye and Face Protection
At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are mandatory.[2][5] Standard safety glasses do not provide adequate protection from splashes. For high-risk operations where there is a greater splash or energetic reaction potential, a full-face shield must be worn over chemical splash goggles.[1][10][11]
Respiratory Protection
Engineering controls (i.e., the fume hood) are the primary means of respiratory protection. However, if these controls are not feasible, fail, or during a large spill cleanup, respiratory protection is necessary.[1][10] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit-testing.[1][10] A NIOSH-approved air-purifying respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges would be appropriate.[1]
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures: Immediate Response Protocols
In case of accidental exposure, time is of the essence.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2] Wash clothing before reuse.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air immediately.[2][5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][5]
Decontamination and Disposal
Proper disposal is a critical component of safe handling to prevent environmental contamination and accidental exposure.
-
Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent followed by soap and water.
-
Contaminated PPE: Remove gloves and other disposable PPE carefully, avoiding contact with the outer surfaces. Dispose of them in a dedicated, sealed hazardous waste container.
-
Chemical Waste: All waste containing 4-(Difluoromethoxy)-3-ethoxybenzohydrazide, including crude reaction mixtures and contaminated materials, must be disposed of as hazardous chemical waste.
-
Disposal Protocol: Do not pour waste down the drain.[9] Collect all waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal, and consult with your institution's Environmental Health & Safety (EHS) office for specific procedures.[3][7]
References
- Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. Cole-Parmer.
- Benzhydrazide Safety D
- Hydrazine - Risk Management and Safety. University of Washington.
- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.
- Performance Chemicals Hydrazine. Arxada.
- 4-DifluoroMethoxy-3-hydroxybenzaldehyde SDS. Echemi.
- 4-(Difluoromethoxy)
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- SAFETY DATA SHEET - 4-4'-Sulfonyldianiline 98%. Pfaltz & Bauer.
- Essential Chemical PPE. Trimaco.
- SAFETY DATA SHEET - 4-(Difluoromethoxy)benzoic acid. Fisher Scientific.
- SAFETY DATA SHEET - 4-(Difluoromethoxy)benzylamine. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-(Difluoromethoxy)aniline. MilliporeSigma.
- SAFETY DATA SHEET - 2-(Difluoromethoxy)
- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. Tokyo Chemical Industry.
- Troubleshooting guide for the synthesis of benzohydrazide deriv
- Benzoylhydrazine.
Sources
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. arxada.com [arxada.com]
- 10. ehs.ucsf.edu [ehs.ucsf.edu]
- 11. trimaco.com [trimaco.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
